molecular formula C6H6BrNO B173217 2-Bromo-3-methylpyridine 1-oxide CAS No. 19230-57-0

2-Bromo-3-methylpyridine 1-oxide

Cat. No.: B173217
CAS No.: 19230-57-0
M. Wt: 188.02 g/mol
InChI Key: RAQYFPHUNLDWFT-UHFFFAOYSA-N
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Description

2-Bromo-3-methylpyridine 1-oxide is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-5-3-2-4-8(9)6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQYFPHUNLDWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CC=C1)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538688
Record name 2-Bromo-3-methyl-1-oxo-1lambda~5~-pyridine
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Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19230-57-0
Record name Pyridine, 2-bromo-3-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19230-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Bromo-3-methylpyridine 1-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Bromo-3-methylpyridine 1-oxide, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document details a reliable experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Core Synthesis Protocol

The primary method for the synthesis of this compound involves the N-oxidation of 2-Bromo-3-methylpyridine. This is typically achieved using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), in a suitable solvent.

Experimental Data
ParameterValueReference
Starting Material2-Bromo-3-methylpyridine[1]
Oxidizing Agent3-Chloroperbenzoic acid (m-CPBA)[1]
SolventDichloromethane (CH2Cl2)[1]
Reaction TemperatureRoom Temperature[1]
Reaction TimeApproximately 12 hours[1]
Yield60%[1]
PurificationColumn Chromatography[1]
Detailed Experimental Protocol

This protocol is based on a general procedure for the synthesis of 2-bromo-3-methylpyridine N-oxides.[1]

  • Reaction Setup: To a stirred solution of 2-bromo-3-methylpyridine (50 g) in dichloromethane (500 mL) at room temperature, slowly add 3-chloroperbenzoic acid (m-CPBA) (bOg).

  • Reaction: The reaction mixture is stirred continuously at room temperature for approximately 12 hours.

  • Filtration: After the reaction is complete, the mixture is filtered.

  • Quenching: The filtrate is then slowly poured into a saturated sodium thiosulfate solution to quench the excess peroxide. The resulting mixture is stirred at room temperature for about 1 hour.

  • Extraction: The organic and aqueous layers are separated. The aqueous layer is extracted twice with dichloromethane.

  • Washing: The combined organic layers are washed sequentially with water and saturated brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure at 40 °C.

  • Purification: The crude product is purified by column chromatography using an eluent of 5-7% methanol in ethyl acetate to afford 33 g of this compound (60% yield).[1]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Start Reactants 2-Bromo-3-methylpyridine + m-CPBA in Dichloromethane Start->Reactants Reaction Stir at RT for 12h Reactants->Reaction Filtration Filtration Reaction->Filtration Quench Quench with Na2S2O3 (aq) Filtration->Quench Extraction Extraction with Dichloromethane Quench->Extraction Wash Wash with H2O and Brine Extraction->Wash Dry_Concentrate Dry (Na2SO4) & Concentrate Wash->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Product 2-Bromo-3-methylpyridine 1-oxide Purification->Product

Caption: Synthetic workflow for this compound.

References

A Technical Guide to the Physicochemical Properties of 2-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known and predicted physicochemical properties of 2-Bromo-3-methylpyridine 1-oxide, a heterocyclic compound of interest in synthetic and medicinal chemistry. This guide includes a summary of quantitative data, detailed experimental protocols for property determination, and a visual representation of its synthesis pathway.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the available data is based on computational predictions due to a lack of extensive experimental studies on this specific molecule.

PropertyValueData TypeSource(s)
Molecular Formula C₆H₆BrNOCalculated
Molecular Weight 188.02 g/mol Calculated
Boiling Point 341.4 ± 22.0 °CPredicted
Density 1.56 ± 0.1 g/cm³Predicted
pKa (of conjugate acid) -0.52 ± 0.10Predicted
Melting Point Not available--
Solubility Not available--
LogP Not available--

Synthesis and Experimental Protocols

Synthesis of this compound

The primary method for the synthesis of this compound is through the N-oxidation of its parent pyridine.

Reaction Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reagent Reagent cluster_process Process cluster_product Product SM 2-Bromo-3-methylpyridine Reaction Stirring at Room Temperature SM->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Reagent m-Chloroperoxybenzoic acid (m-CPBA) Reagent->Reaction Slowly added Product 2-Bromo-3-methylpyridine 1-oxide Reaction->Product Reaction completion & Work-up

Caption: Synthesis workflow for this compound.

Detailed Protocol:

This protocol is based on the general procedure for the N-oxidation of substituted pyridines using m-CPBA.[1]

  • Dissolution: Dissolve 2-Bromo-3-methylpyridine (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: To the stirring solution, slowly add meta-chloroperoxybenzoic acid (m-CPBA, approximately 1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction is exothermic, and for larger scales, cooling in an ice bath may be necessary to maintain the temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is typically quenched by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by standard techniques such as recrystallization or column chromatography.

General Experimental Protocols for Physicochemical Property Determination

The following are detailed, standard protocols that can be employed to experimentally determine the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting range of a crystalline solid, which serves as an indicator of purity.[2][3]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[2]

  • Procedure:

    • Sample Preparation: Finely powder a small amount of the purified, dry compound.[2]

    • Capillary Packing: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm high) of the compound into the sealed end.[3]

    • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[3]

    • Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2][4]

    • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[3]

    • Reporting: The melting point is reported as the range T1-T2. A sharp melting range (0.5-2°C) is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.[5][6]

  • Apparatus: Analytical balance, vials with screw caps, constant temperature shaker/incubator, centrifuge, filtration device (e.g., 0.45 µm syringe filters), and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).[5]

  • Procedure:

    • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a glass vial. The presence of undissolved solid must be visible.[5]

    • Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

    • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed.[5]

    • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to obtain a clear, saturated solution.[5]

    • Quantification: Dilute the saturated solution with the solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the concentration of the compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.[5][7]

    • Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or µM.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds.[8][9][10]

  • Apparatus: Potentiometer or pH meter with a calibrated pH electrode, magnetic stirrer, burette, and a temperature-controlled titration vessel.[8]

  • Procedure:

    • Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-10 mM) in deionized water or a suitable co-solvent if solubility is low. Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl.[8]

    • Titration Setup: Place the solution in the titration vessel, immerse the pH electrode, and stir gently. Purge the solution with nitrogen to remove dissolved CO₂.[8]

    • Titration: For a basic compound like a pyridine N-oxide, first acidify the solution with a strong acid (e.g., HCl) to a low pH (e.g., pH 2). Then, titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[9]

    • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.[9]

LogP Determination (HPLC-Based Method)

The octanol-water partition coefficient (LogP) can be reliably estimated using reversed-phase high-performance liquid chromatography (RP-HPLC) as a rapid alternative to the shake-flask method.[11][12]

  • Apparatus: An HPLC system with a UV detector, a C18 reversed-phase column, and an autosampler.[11]

  • Principle: The method relies on the correlation between the retention time of a compound on a nonpolar stationary phase and its known LogP value. A calibration curve is generated using a set of standard compounds with well-established LogP values.

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a pH where the compound is neutral) and an organic modifier (e.g., methanol or acetonitrile).

    • Calibration: Inject a series of standard compounds with known LogP values spanning a relevant range. For each standard, determine the retention time (t_R) and calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot log(k') versus the known LogP values to generate a linear calibration curve.[12]

    • Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.

    • Calculation: Determine the retention time and calculate the log(k') for the test compound. Use the linear regression equation from the calibration curve to calculate the LogP of this compound.[11]

References

An In-depth Technical Guide to 2-Bromo-3-methylpyridine 1-oxide (CAS: 19230-57-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylpyridine 1-oxide is a heterocyclic organic compound that serves as a valuable intermediate in synthetic organic chemistry. Its unique electronic and steric properties, arising from the presence of a bromo substituent, a methyl group, and an N-oxide functional group on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The N-oxide moiety enhances the reactivity of the pyridine ring, making it susceptible to a variety of chemical transformations that are not as readily achieved with the parent pyridine. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and its precursor, 2-Bromo-3-methylpyridine, are presented below. While experimentally determined data for the N-oxide is limited in publicly available literature, predicted values provide useful estimates.

Table 1: Physicochemical Properties

PropertyThis compound2-Bromo-3-methylpyridine
CAS Number 19230-57-03430-17-9[1]
Molecular Formula C₆H₆BrNOC₆H₆BrN[2][3]
Molecular Weight 188.02 g/mol [4]172.02 g/mol [2][3]
Appearance Not specified (likely a solid)Colorless to pale yellow liquid
Boiling Point 341.4 ± 22.0 °C (Predicted)[4]218-219 °C (lit.)
Density 1.56 ± 0.1 g/cm³ (Predicted)[4]1.544 g/mL at 25 °C (lit.)[2]
Melting Point Not availableNot available
Storage Inert atmosphere, Room Temperature[4]10°C - 25°C, keep container well closed[2]

Spectroscopic Data

For the precursor, 2-Bromo-3-methylpyridine:

  • ¹H NMR: Spectral data is available, which would show characteristic shifts for the aromatic protons and the methyl group protons.

  • IR Spectroscopy: Infrared spectra would display characteristic peaks for C-H, C=C, and C=N stretching and bending vibrations of the substituted pyridine ring.

Researchers working with this compound would need to perform their own spectral characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Synthesis

The primary route for the synthesis of this compound is through the N-oxidation of its precursor, 2-Bromo-3-methylpyridine.

Experimental Protocol: N-oxidation of 2-Bromo-3-methylpyridine

A general procedure for the synthesis of this compound involves the use of a peroxy acid, such as 3-chloroperbenzoic acid (m-CPBA), as the oxidizing agent.[4]

Materials:

  • 2-Bromo-3-methylpyridine

  • 3-Chloroperbenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Procedure:

  • Dissolve 2-Bromo-3-methylpyridine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 3-chloroperbenzoic acid in dichloromethane to the stirred solution of the pyridine derivative. The addition should be done portion-wise or via a dropping funnel to control the reaction temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture again in an ice bath and quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in ethyl acetate) to afford pure this compound.[4]

Diagram: Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process 2-Bromo-3-methylpyridine 2-Bromo-3-methylpyridine Dissolution_in_DCM Dissolve in CH2Cl2 2-Bromo-3-methylpyridine->Dissolution_in_DCM m-CPBA m-CPBA Oxidation Oxidation Reaction m-CPBA->Oxidation Dissolution_in_DCM->Oxidation Workup Aqueous Workup Oxidation->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product Yields

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

While specific examples detailing the direct use of this compound in the synthesis of marketed drugs are not prevalent in the searched literature, its precursor, 2-Bromo-3-methylpyridine, is a well-established building block in medicinal chemistry.[5] The N-oxide derivative is expected to be a key intermediate in similar synthetic strategies, offering altered reactivity and potentially leading to novel molecular scaffolds.

The pyridine N-oxide moiety is a recognized pharmacophore and has been incorporated into various biologically active molecules.[6] Heterocyclic N-oxides are known to exhibit a wide range of therapeutic activities, including anticancer, antibacterial, and anti-inflammatory properties.[6] The N-oxide group can influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its polarity, hydrogen bonding capacity, and metabolic profile.

Potential Synthetic Utility:

  • Nucleophilic Aromatic Substitution: The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic attack. This allows for the introduction of various functional groups.

  • Directed Ortho-Metalation: The N-oxide can act as a directing group for ortho-lithiation, enabling functionalization adjacent to the nitrogen atom.

  • Modification of Biological Activity: The introduction of the N-oxide can lead to compounds with improved efficacy, selectivity, or reduced toxicity compared to the non-oxidized parent molecule.

Diagram: Role in Synthetic Chemistry

Synthetic_Role Synthetic Utility of this compound cluster_reactions Chemical Transformations Start 2-Bromo-3-methylpyridine 1-oxide SNAr Nucleophilic Aromatic Substitution Start->SNAr Metalation Directed Ortho-Metalation Start->Metalation Coupling Cross-Coupling Reactions Start->Coupling Functionalized_Pyridines Diverse Functionalized Pyridine Derivatives SNAr->Functionalized_Pyridines Introduces new functional groups Metalation->Functionalized_Pyridines Coupling->Functionalized_Pyridines Bioactive_Molecules Potentially Bioactive Molecules Functionalized_Pyridines->Bioactive_Molecules Lead to

Caption: Potential synthetic pathways utilizing this compound.

Signaling Pathways

Information directly linking this compound to specific signaling pathways is not available. The role of this compound in cellular signaling would be indirect, determined by the biological target of the final molecule it is used to synthesize. For instance, if it is used as a precursor for a kinase inhibitor, the resulting drug would modulate kinase-mediated signaling pathways. The broad range of biological activities reported for pyridine N-oxide-containing compounds suggests their potential to interact with a variety of biological targets, thereby influencing numerous signaling cascades.[6]

Conclusion

This compound is a promising, yet not extensively characterized, synthetic intermediate. Its preparation from 2-Bromo-3-methylpyridine is straightforward, and its chemical structure suggests a rich and versatile reactivity profile. For researchers and drug development professionals, this compound represents an opportunity to explore novel chemical space and synthesize new molecular entities with potential therapeutic applications. Further detailed characterization of its physical, chemical, and pharmacological properties is warranted to fully unlock its potential as a valuable tool in organic synthesis and medicinal chemistry.

References

Spectroscopic Characterization of 2-Bromo-3-methylpyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Bromo-3-methylpyridine 1-oxide. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages data from analogous compounds to predict its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its precursor, 2-Bromo-3-methylpyridine, and related pyridine N-oxide derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-47.1 - 7.3Triplet or Doublet of Doublets~7-8
H-57.3 - 7.5Doublet of Doublets~7-8, ~1-2
H-68.1 - 8.3Doublet~6-7
-CH₃2.3 - 2.5SingletN/A

Predictions are based on data for 2-chloropyridine N-oxide and 2-methylpyridine N-oxide. The electron-donating effect of the N-oxide group is expected to shift the ring protons upfield compared to the precursor, 2-bromo-3-methylpyridine.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (δ, ppm)
C-2145 - 148
C-3130 - 133
C-4125 - 128
C-5128 - 131
C-6138 - 141
-CH₃17 - 20

Predictions are based on data for 2-chloropyridine N-oxide and 2-methylpyridine N-oxide. The chemical shifts are influenced by the bromine substituent and the N-oxide functionality.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-O Stretch1200 - 1300Strong
C=C, C=N Aromatic Stretch1400 - 1600Medium to Strong
C-H Aromatic Stretch3000 - 3100Medium
C-H Aliphatic Stretch2850 - 3000Medium
C-Br Stretch500 - 650Medium

Predictions are based on general IR correlation tables and data for substituted pyridine N-oxides.

Table 4: Predicted Mass Spectrometry (MS) Data
Ion Predicted m/z Notes
[M]⁺187, 189Molecular ion peak with characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
[M-O]⁺171, 173Fragment corresponding to the loss of the oxygen atom.
[M-Br]⁺108Fragment corresponding to the loss of the bromine atom.

Predictions are based on the molecular weight of the compound and common fragmentation patterns of N-oxides and halogenated compounds.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C NMR experiments.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be required to obtain a good signal-to-noise ratio (typically 128 scans or more).

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal before running the sample.

  • Data Acquisition:

    • Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique and instrument sensitivity.

  • Instrument Setup:

    • Choose an appropriate ionization method. Electron Ionization (EI) is common for volatile, thermally stable compounds, while Electrospray Ionization (ESI) is suitable for a wider range of compounds.

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, either via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

    • Acquire the mass spectrum over a suitable m/z range.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns of selected ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Structure_Validation Structure Validation Structure_Elucidation->Structure_Validation Purity_Assessment->Structure_Validation Final_Report Final Report & Documentation Structure_Validation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

stability and storage conditions for 2-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of 2-Bromo-3-methylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available data, primarily from Safety Data Sheets (SDS) of the parent compound, 2-Bromo-3-methylpyridine, due to limited specific stability studies on its 1-oxide derivative. The guidance provided should be supplemented by in-house experimental validation.

Introduction

This compound is a heterocyclic organic compound with applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the N-oxide functionality and the bromo- and methyl-substituents on the pyridine ring imparts unique reactivity, making it a valuable building block. However, these same features can influence its stability. Understanding the stability profile and optimal storage conditions is critical for ensuring its chemical integrity, minimizing degradation, and achieving reproducible results in research and development. This guide provides a comprehensive overview of its stability, recommended storage, and general methodologies for its assessment.

Stability Profile

Detailed quantitative stability studies for this compound are not extensively documented in publicly available literature. However, based on data for the parent compound, 2-Bromo-3-methylpyridine, and related molecules, a qualitative stability profile can be established. The compound is generally stable under recommended storage conditions but is susceptible to degradation under specific environmental stresses.

Key Stability Factors:

  • Moisture and Air: The parent compound is noted to be moisture and air-sensitive.[2][3] Storage under an inert atmosphere like nitrogen is recommended to prevent potential hydrolysis or oxidation.[3][4]

  • Light: Exposure to light should be avoided as it can be a source of energy for degradation.[2]

  • Temperature: The compound should be protected from excessive heat and high temperatures, which can lead to thermal decomposition.[2]

  • Incompatible Materials: Strong oxidizing agents, reducing agents, and strong acids are incompatible and can cause vigorous reactions or degradation.[2][4][5]

Recommended Storage and Handling

Proper storage is essential to maintain the quality and shelf-life of this compound. The following table summarizes the recommended conditions based on available safety and product data.

ParameterRecommended ConditionRationale & Citation
Temperature Inert atmosphere, Room Temperature.Prevents degradation from reactive atmospheric components.[6]
Cool place (e.g., 0-8°C as per some suppliers for the parent compound).Reduces the rate of potential thermal degradation.[1][3]
Atmosphere Store under an inert gas (e.g., Nitrogen).Protects against moisture and air, to which the parent compound is sensitive.[2][3][4]
Light Store in a dark place.Avoids light-induced degradation.[2][3]
Container Tightly closed, properly sealed container.Prevents contamination and exposure to air/moisture.[2][3][4][5][7]
Ventilation Store in a well-ventilated area.Ensures safety in case of accidental release.[2][4][5]
Incompatibilities Store away from strong oxidizing agents, strong acids, and reducing agents.Prevents chemical reactions that would degrade the compound.[2][4][5]

Logical and Experimental Workflows

The following diagrams illustrate key logical and experimental processes related to the compound's stability and handling.

cluster_storage Recommended Storage Protocol Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store Place in Designated Storage Location Receive->Store If seal is intact Inert Blanket with Inert Gas (e.g., Nitrogen) Inspect->Inert If opened or transferred Log Log into Inventory Store->Log Seal Seal Container Tightly Inert->Seal Seal->Store

Caption: Logical workflow for proper storage and handling.

cluster_incompatible Incompatible Materials & Conditions cluster_decomposition Potential Hazardous Decomposition Products Compound 2-Bromo-3-methylpyridine 1-oxide Oxidizers Strong Oxidizing Agents Compound->Oxidizers AVOID CONTACT Acids Strong Acids Compound->Acids AVOID CONTACT Heat Excessive Heat / Light Compound->Heat AVOID CONTACT Gases Nitrogen Oxides (NOx) Carbon Oxides (CO, CO2) Hydrogen Bromide (HBr) Hydrogen Cyanide (HCN) Heat->Gases leads to thermal decomposition

Caption: Chemical incompatibilities and decomposition risks.

General Experimental Protocol for Stability Assessment

While a specific, validated stability-indicating method for this compound is not available, a general protocol using High-Performance Liquid Chromatography (HPLC) is outlined below. This serves as a template that must be optimized and validated for this specific molecule.

Objective: To assess the stability of this compound under various stress conditions (forced degradation) and at recommended storage temperatures.

Methodology:

  • Reference Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare separate samples of the compound for each stress condition.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate the sample in 0.1 N HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: Incubate the sample in 0.1 N NaOH at 60°C for 24-48 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24-48 hours.

  • Timepoint Analysis: At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample. Neutralize acid/base if necessary, and dilute to the target concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile).

    • Detection: UV detector set to an appropriate wavelength determined by a UV scan of the compound.

    • Analysis: Inject the reference standard and stressed samples. Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Data Evaluation: Calculate the percentage of degradation. A method is considered stability-indicating if the degradation peaks are well-resolved from the parent peak.

cluster_workflow General Workflow for Stability Assessment cluster_conditions Stress Conditions Prep Prepare Stock Solution (Compound in Solvent) Stress Expose Aliquots to Stress Conditions Prep->Stress Time Sample at Time Intervals Stress->Time Acid Acid (HCl) Base Base (NaOH) Oxid Oxidative (H2O2) Therm Thermal Photo Photolytic (UV) Analyze Analyze via HPLC-UV Time->Analyze Data Calculate % Degradation & Assess Peak Purity Analyze->Data

Caption: Experimental workflow for forced degradation studies.

References

An In-depth Technical Guide on the Solubility of 2-Bromo-3-methylpyridine 1-oxide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Therefore, this guide pivots from presenting pre-existing data to equipping researchers with the necessary protocols to determine the solubility of 2-Bromo-3-methylpyridine 1-oxide experimentally. The following sections provide a detailed methodology for solubility determination, which can be adapted for a range of common organic solvents.

Quantitative Solubility Data

As of the date of this guide, no specific quantitative solubility data (e.g., in g/100 mL, mg/mL, or mol/L) for this compound in common organic solvents has been identified in published literature. Researchers are advised to perform experimental determinations to obtain this critical physicochemical property. The following experimental protocol is provided for this purpose.

Experimental Protocol for Determining Thermodynamic Solubility

The following protocol outlines the widely accepted "shake-flask" method for determining the thermodynamic solubility of a compound. This method is considered the gold standard for its reliability.[1][2]

2.1. Principle

A surplus amount of the solid compound is equilibrated with a solvent at a constant temperature for a sufficient period to allow the solvent to become saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

2.2. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, dichloromethane, chloroform, toluene, hexane) of high purity

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

2.3. Procedure

  • Preparation of Solvent: Ensure all organic solvents are of analytical grade or higher to avoid impurities affecting the solubility measurement.

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifugation can be used to facilitate the separation of the solid and liquid phases.[2]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[2]

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL or mol/L).

2.4. Analytical Method Validation

The chosen analytical method (e.g., HPLC) should be validated for linearity, accuracy, precision, and specificity to ensure reliable solubility data.[3]

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess 2-Bromo-3- methylpyridine 1-oxide B Add to known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle or centrifuge C->D E Withdraw and filter supernatant D->E F Dilute supernatant E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Caption: Experimental workflow for solubility determination.

The following diagram illustrates a typical decision-making process for qualitative solubility testing, which can be a useful preliminary step.

G start Start with Unknown Compound water Test solubility in Water start->water soluble_water Soluble water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No naoh Test solubility in 5% NaOH insoluble_water->naoh soluble_naoh Soluble (Acidic compound) naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No hcl Test solubility in 5% HCl insoluble_naoh->hcl soluble_hcl Soluble (Basic compound) hcl->soluble_hcl Yes insoluble_hcl Insoluble (Neutral compound) hcl->insoluble_hcl No

Caption: Qualitative solubility analysis flowchart.

References

synthesis of 2-Bromo-3-methylpyridine 1-oxide from 2-Bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-3-methylpyridine 1-oxide from its precursor, 2-Bromo-3-methylpyridine. The N-oxidation of the pyridine core is a critical transformation in medicinal chemistry, often employed to modulate the electronic properties and metabolic stability of pyridine-containing drug candidates. This document details two robust synthetic protocols for this conversion: one employing meta-chloroperoxybenzoic acid (m-CPBA) and an alternative method utilizing peracetic acid generated in situ. This guide includes detailed experimental procedures, a comparative analysis of the methods, and visual representations of the experimental workflow and reaction mechanism to facilitate practical application in a research and development setting.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active molecules. The introduction of an N-oxide functionality to the pyridine ring significantly alters its chemical reactivity and physicochemical properties. The nitrogen-oxygen bond introduces a dipole moment, increases water solubility, and can influence the metabolic fate of the molecule. Furthermore, the N-oxide can act as a directing group for subsequent functionalization of the pyridine ring. This guide presents two effective methods for the preparation of this compound, providing drug development professionals with reliable and scalable procedures.

Synthetic Methodologies

Two primary methods for the N-oxidation of 2-Bromo-3-methylpyridine are presented: oxidation with meta-chloroperoxybenzoic acid (m-CPBA) and oxidation with peracetic acid.

Method 1: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This method is a widely used and reliable procedure for the N-oxidation of pyridines, known for its mild reaction conditions and generally good yields.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-Bromo-3-methylpyridine (50 g) in dichloromethane (500 mL) in a suitable reaction vessel equipped with a magnetic stirrer, slowly add meta-chloroperoxybenzoic acid (m-CPBA). The exact amount of m-CPBA should be a slight molar excess (typically 1.1 to 1.5 equivalents) relative to the starting pyridine.

  • Reaction Execution: Stir the reaction mixture continuously at room temperature for approximately 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid. The filtrate is then slowly poured into a saturated aqueous solution of sodium thiosulfate to quench any unreacted peroxide. This quenching mixture is stirred at room temperature for about 1 hour.

  • Extraction and Isolation: Separate the organic and aqueous layers. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water and saturated brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at 40 °C.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a 5-7% methanol in ethyl acetate solution to afford the pure this compound.

Method 2: Oxidation with Peracetic Acid

An alternative and often more cost-effective method involves the in situ generation of peracetic acid from acetic acid and hydrogen peroxide. This method can be particularly advantageous for larger-scale syntheses.

Experimental Protocol:

  • Reagent Preparation: Prepare a solution of peracetic acid by cautiously mixing acetic acid and an aqueous solution of hydrogen peroxide (e.g., 30-40%). For the oxidation of 2-halopyridines, a molar ratio of approximately 1.2 to 2.0 moles of hydrogen peroxide per mole of the halopyridine is recommended.[1] The amount of acetic acid should be in the range of 0.75 to 1.4 moles per mole of the halopyridine.[1]

  • Reaction Setup: In a reaction vessel, combine 2-Bromo-3-methylpyridine with acetic acid.

  • Reaction Execution: Add the hydrogen peroxide solution to the mixture at a rate that maintains the reaction temperature between 60°C and 85°C.[1] The reaction is typically stirred for several hours until completion, which can be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled. The acetic acid is typically neutralized with a base, and the product can be recovered through extraction with a suitable organic solvent. The excess halopyridine can often be removed by distillation.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of this compound.

ParameterMethod 1: m-CPBAMethod 2: Peracetic Acid
Starting Material 2-Bromo-3-methylpyridine2-Bromo-3-methylpyridine
Oxidizing Agent m-Chloroperoxybenzoic acidPeracetic acid (in situ)
Solvent DichloromethaneAcetic Acid/Water
Reaction Temperature Room Temperature60-85 °C
Reaction Time ~12 hoursSeveral hours
Reported Yield 60%70-80% (for 2-halopyridines)[2]
Purification Column ChromatographyExtraction/Distillation

Product Characterization

For complete characterization of the synthesized this compound, the following analytical data should be acquired:

  • ¹H NMR: A known spectrum for this compound exists.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic N-O stretching vibration.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow and the chemical transformation.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_pyridine 2-Bromo-3-methylpyridine reaction N-Oxidation in Solvent (DCM or AcOH) start_pyridine->reaction start_oxidant m-CPBA or H2O2/AcOH start_oxidant->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography or Distillation workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products pyridine 2-Bromo-3-methylpyridine transition_state Concerted Oxygen Transfer pyridine->transition_state peroxy_acid Peroxy Acid (e.g., m-CPBA) peroxy_acid->transition_state n_oxide This compound transition_state->n_oxide carboxylic_acid Carboxylic Acid Byproduct transition_state->carboxylic_acid

Caption: Reaction mechanism of pyridine N-oxidation with a peroxy acid.

Conclusion

The synthesis of this compound is a straightforward yet crucial transformation for the development of novel therapeutics. Both the m-CPBA and peracetic acid methods offer viable routes to this important intermediate. The choice of method will depend on factors such as scale, cost, and available laboratory equipment. This guide provides the necessary technical details to enable researchers and drug development professionals to successfully synthesize and characterize this compound, facilitating its application in medicinal chemistry programs.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electrophilic and nucleophilic reactivity of 2-Bromo-3-methylpyridine 1-oxide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Understanding the distinct reactive sites of this molecule is paramount for its strategic functionalization and the synthesis of novel pharmaceutical agents.

Core Concepts: Electronic Landscape of this compound

The reactivity of this compound is governed by the interplay of the electronic effects of its constituent functional groups: the pyridine N-oxide, the bromo substituent, and the methyl substituent.

The pyridine N-oxide moiety is the primary activating group. The oxygen atom, through resonance, donates electron density to the pyridine ring, particularly increasing the electron density at the C2, C4, and C6 positions. This resonance effect makes the ring more susceptible to electrophilic attack than pyridine itself. Concurrently, the positively charged nitrogen atom inductively withdraws electron density, rendering the C2 and C4 positions electrophilic and susceptible to nucleophilic attack.

The bromo group at the C2 position is an electronegative atom that deactivates the ring towards electrophilic substitution through its inductive effect. However, it also possesses lone pairs of electrons that can be donated to the ring via resonance, directing incoming electrophiles to the ortho and para positions (C3 and C5). In nucleophilic reactions, the bromo group can serve as a leaving group.

The methyl group at the C3 position is an electron-donating group through an inductive effect, which further activates the ring towards electrophilic substitution, particularly at the ortho (C2 and C4) and para (C6) positions.

Electrophilic Sites of this compound

Considering the combined electronic effects, the primary sites for electrophilic attack on this compound are the C4 and C6 positions.

  • C4 Position: This position is strongly activated by the N-oxide group (para-directing) and the methyl group (ortho-directing). While the bromo group at C2 has a deactivating inductive effect, its ortho, para-directing nature does not significantly counteract the strong activation at C4.

  • C6 Position: This position is also activated by the N-oxide group (ortho-directing) and the methyl group (para-directing).

Therefore, electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to yield predominantly 4-substituted and, to a lesser extent, 6-substituted products.

Nucleophilic Sites of this compound

The primary site for nucleophilic attack on this compound is the C2 position.

  • C2 Position: This position is activated by the electron-withdrawing effect of the positively charged nitrogen atom of the N-oxide. Furthermore, it bears a good leaving group, the bromo substituent. Nucleophilic aromatic substitution (SNA_r_) reactions will, therefore, preferentially occur at this site, leading to the displacement of the bromide ion.

It is also conceivable that under certain conditions, particularly with activation of the N-oxide oxygen by an electrophile, nucleophilic attack could occur at the C4 and C6 positions.

Quantitative Data Summary

While specific quantitative data for the reactivity of this compound is limited in the literature, data from analogous compounds can provide valuable insights. The following table summarizes representative yields for electrophilic and nucleophilic substitution reactions on closely related pyridine N-oxide derivatives.

Reaction TypeSubstrateReagentsProduct(s)Yield (%)Reference
Electrophilic Substitution (Nitration) 3-Methylpyridine 1-oxideFuming HNO₃, H₂SO₄3-Methyl-4-nitropyridine 1-oxide~62%--INVALID-LINK--[1]
Nucleophilic Substitution (Amination) 2-Bromopyridine derivativesVarious amines, Pd or Cu catalyst2-Aminopyridine derivatives75-95%--INVALID-LINK--[2]
Nucleophilic Substitution (Thiolation) 5-Bromo-2-methylpyridine N-oxideThiols5-Thio-2-methylpyridine N-oxide derivativesup to 96%--INVALID-LINK--[3]

Experimental Protocols

Detailed methodologies for key experiments that probe the electrophilic and nucleophilic sites of substituted pyridine N-oxides are provided below. These protocols, adapted from literature for closely related compounds, can serve as a starting point for the investigation of this compound.

Protocol 1: Electrophilic Nitration of a Substituted Pyridine N-oxide (Adapted from the Nitration of 3-Methylpyridine 1-oxide)

This protocol describes the nitration at the C4 position, the primary electrophilic site.

Materials:

  • This compound

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Sodium Carbonate solution (saturated)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add fuming nitric acid to the sulfuric acid with continuous stirring to prepare the nitrating mixture.

  • In a separate reaction flask, dissolve this compound in a minimal amount of concentrated sulfuric acid, and cool the mixture in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the pyridine N-oxide, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 90-100 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Nucleophilic Amination of a 2-Bromopyridine N-oxide (General Buchwald-Hartwig Amination)

This protocol describes the substitution of the bromo group at the C2 position, the primary nucleophilic site.

Materials:

  • This compound

  • Amine of choice

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add this compound and the chosen amine to the Schlenk tube.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 80-110 °C.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Reactivity

The following diagrams, generated using Graphviz (DOT language), illustrate the key reactivity principles of this compound.

Predicted major and minor sites of electrophilic attack.

Predicted major site of nucleophilic attack.

Experimental_Workflow_Nitration start Start prep_nitrating_mix Prepare Nitrating Mixture (Fuming HNO₃ + Conc. H₂SO₄) start->prep_nitrating_mix dissolve_substrate Dissolve this compound in Conc. H₂SO₄ start->dissolve_substrate reaction Add Nitrating Mixture Dropwise (T < 10°C) prep_nitrating_mix->reaction dissolve_substrate->reaction heating Heat Reaction Mixture (90-100°C, 2-3h) reaction->heating workup Work-up (Ice, Neutralization) heating->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification end Product purification->end

Workflow for electrophilic nitration.

This comprehensive guide provides a foundational understanding of the electrophilic and nucleophilic sites of this compound, supported by established chemical principles, data from analogous systems, and detailed experimental protocols. This information is intended to empower researchers in the strategic design and synthesis of novel derivatives for applications in drug discovery and development.

References

Theoretical Calculations on 2-Bromo-3-methylpyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 2-Bromo-3-methylpyridine 1-oxide. Drawing upon established methodologies for pyridine N-oxides and their derivatives, this document outlines the core computational protocols, expected molecular properties, and data presentation standards relevant to researchers in chemistry and drug development. While direct computational studies on this compound are not extensively reported in the literature, this guide synthesizes data from closely related analogs to provide a robust predictive framework.

Introduction to Computational Studies of Pyridine N-Oxides

Pyridine N-oxides are a versatile class of compounds with significant applications in organic synthesis and medicinal chemistry.[1] Their unique electronic structure, characterized by a zwitterionic N-O bond, imparts distinct reactivity compared to their parent pyridines.[2] Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for elucidating the geometric, electronic, and spectroscopic properties of these molecules.[3][4] Such studies provide critical insights into molecular stability, reactivity, and potential intermolecular interactions, which are vital for rational drug design and materials science.

Computational Methodologies

A standard and effective computational protocol for analyzing this compound would involve the following steps. This workflow is based on methodologies frequently applied to similar pyridine derivatives.[3][5]

G Computational Workflow for this compound cluster_setup Initial Setup cluster_calc Core Calculations cluster_analysis Data Analysis mol_build Molecular Structure Input method_select Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop thermo_analysis Thermodynamic Analysis freq_calc->thermo_analysis spec_analysis Spectroscopic Analysis (IR, Raman) freq_calc->spec_analysis react_analysis Reactivity & Stability Analysis elec_prop->react_analysis

Caption: A typical workflow for theoretical calculations on pyridine derivatives.

Software

Quantum chemistry software packages such as Gaussian, ORCA, or similar programs are suitable for performing the necessary calculations.

Density Functional Theory (DFT) Approach

DFT offers a reliable balance between computational accuracy and cost for systems of this size.[4]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide accurate results for the geometric and electronic properties of pyridine derivatives.[3][6] Other functionals like M06 may also be employed for comparison.[2]

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended for achieving a good balance of accuracy and computational efficiency. This basis set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) for a more flexible description of bonding.[5][7]

Key Computational Experiments
  • Geometry Optimization: The initial step involves finding the minimum energy structure of the molecule. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum on the potential energy surface has been located.[8]

  • Vibrational Frequency Analysis: This calculation predicts the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.[6]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, intramolecular charge transfer, and the nature of chemical bonds.[5][7]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.[3][8]

  • Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.[6][9]

Predicted Molecular Properties and Data

Based on studies of structurally similar compounds like bromo-methyl-pyridines and other pyridine N-oxides, the following data tables summarize the expected theoretical results for this compound.

Structural Parameters

The optimized geometric parameters (bond lengths and angles) are expected to be in good agreement with experimental data from X-ray crystallography of related molecules.[6][8]

Table 1: Predicted Optimized Geometrical Parameters

ParameterPredicted Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
N1-O~1.25 - 1.30
C2-Br~1.88 - 1.95
C-C (ring)~1.38 - 1.41
C-N (ring)~1.33 - 1.38
C3-C(methyl)~1.50 - 1.52
**Bond Angles (°) **
C2-N1-C6~120 - 125
O-N1-C2~115 - 120
N1-C2-Br~115 - 118
C2-C3-C(methyl)~120 - 123

Note: These are estimated values based on analogous compounds. Actual calculated values may vary.

Electronic Properties

The electronic properties determine the reactivity and kinetic stability of the molecule.

Table 2: Predicted Electronic Properties

PropertyPredicted Value (eV)
HOMO Energy~ -6.5 to -7.5
LUMO Energy~ -1.5 to -2.5
HOMO-LUMO Energy Gap (ΔE)~ 4.0 to 5.0

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.[3]

G cluster_0 Molecular Orbitals cluster_1 Properties HOMO HOMO (Highest Occupied Molecular Orbital) Reactivity Chemical Reactivity HOMO->Reactivity Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Reactivity Electron Acceptor Stability Kinetic Stability Reactivity->Stability Inversely Correlated by Energy Gap

Caption: Relationship between frontier molecular orbitals and chemical properties.

Vibrational Frequencies

Vibrational analysis can be used to identify characteristic functional group frequencies. The N-O stretching vibration is a key feature in the spectra of pyridine N-oxides.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModePredicted Wavenumber (cm⁻¹, scaled)
C-H stretching (aromatic)3000 - 3100
C-H stretching (methyl)2900 - 3000
C=C / C=N stretching (ring)1400 - 1600
N-O stretching1200 - 1300
C-Br stretching600 - 700

Conclusion

While specific experimental and theoretical data for this compound are sparse, a robust computational investigation can be designed based on well-established DFT methodologies. The protocols and expected data presented in this guide provide a solid foundation for researchers to predict the molecule's structural, electronic, and vibrational properties. These theoretical insights are invaluable for guiding synthetic efforts, understanding reactivity, and accelerating the development of new chemical entities in the pharmaceutical and materials science sectors.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Bromo-3-methylpyridine 1-oxide in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The pyridine N-oxide moiety can influence the electronic properties of the molecule and offers a handle for further synthetic transformations.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] For a substrate such as this compound, this reaction facilitates the introduction of a wide array of aryl or heteroaryl substituents at the 2-position of the pyridine ring.

Data Presentation: Reaction Conditions and Yields

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction parameters, including the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and yields for the Suzuki coupling of bromopyridine N-oxides and related compounds, providing a strong starting point for the optimization of reactions with this compound.

Table 1: Effect of Catalyst and Ligand on Suzuki Coupling of Bromopyridine N-oxides

Catalyst (mol%)Ligand (mol%)Typical Yield RangeNotes
Pd(OAc)₂ (0.25)None (Ligand-free)Good to ExcellentA highly efficient and practical protocol in water.[3]
Pd(PPh₃)₄ (5)-Moderate to GoodA classic, reliable catalyst, though may require higher loading.[4]
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighBulky, electron-rich ligands can improve catalyst stability and promote reductive elimination.[5]
Pd(dppf)Cl₂ (2-5)-Moderate to HighA robust pre-catalyst that often provides reproducible results.[6]

Table 2: Influence of Base and Solvent on Suzuki Coupling of Bromopyridine N-oxides

Base (equivalents)SolventTypical Yield RangeNotes
(i-Pr)₂NH (2)H₂OGood to ExcellentOrganic bases can be highly effective in aqueous media for pyridine N-oxides.[3]
K₂CO₃ (2)Toluene/H₂OModerate to HighA common and cost-effective inorganic base.[5][7]
Cs₂CO₃ (2-3)DioxaneHigh to ExcellentOften provides higher yields but is a more expensive option.[5]
K₃PO₄ (2-3)THF/H₂OHigh to ExcellentA strong base that can be very effective, particularly for less reactive substrates.[4][5]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.25-5 mol%)

  • Base (e.g., (i-Pr)₂NH, K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., H₂O, Toluene/H₂O, Dioxane/H₂O)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Solvents for workup and purification (e.g., ethyl acetate, brine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry Schlenk tube or round-bottom flask equipped with a condenser and magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the selected base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. It is strongly discouraged to run the reaction under air as oxygen can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of the boronic acid.[5]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-3-methylpyridine 1-oxide product.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)L_n-X R¹-Pd(II)L_n-Br Oxidative_Addition->Ar-Pd(II)L_n-X Transmetalation Transmetalation Ar-Pd(II)L_n-X->Transmetalation Ar-Pd(II)L_n-Ar' R¹-Pd(II)L_n-R² Transmetalation->Ar-Pd(II)L_n-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L_n-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' R¹-R² Reductive_Elimination->Ar-Ar' Boronic_Acid R²-B(OH)₂ + Base Boronic_Acid->Transmetalation Halide R¹-Br (this compound) Halide->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine_Reagents 1. Combine this compound, Arylboronic acid, and Base in a flask. Inert_Atmosphere 2. Establish Inert Atmosphere (Argon or Nitrogen) Combine_Reagents->Inert_Atmosphere Add_Catalyst_Solvent 3. Add Palladium Catalyst and Degassed Solvent Inert_Atmosphere->Add_Catalyst_Solvent Heat_Stir 4. Heat to 80-110 °C with Vigorous Stirring Add_Catalyst_Solvent->Heat_Stir Monitor 5. Monitor Reaction Progress (TLC or LC-MS) Heat_Stir->Monitor Cool_Extract 6. Cool to Room Temperature and Perform Aqueous Extraction Monitor->Cool_Extract Dry_Concentrate 7. Dry Organic Layer and Concentrate Cool_Extract->Dry_Concentrate Purify 8. Purify by Column Chromatography Dry_Concentrate->Purify Final_Product Pure 2-Aryl-3-methylpyridine 1-oxide Purify->Final_Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Using 2-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for key palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-3-methylpyridine 1-oxide as a versatile building block. The pyridine N-oxide moiety enhances the reactivity of the substrate in various transformations, making it a valuable precursor for the synthesis of complex molecules in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of 2-aryl-3-methylpyridine 1-oxides. These compounds are important scaffolds in numerous biologically active molecules.

Quantitative Data Summary: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

While specific data for this compound is not extensively published, the following table provides representative yields for the Suzuki-Miyaura coupling of analogous 2-bromopyridine derivatives, offering a strong starting point for reaction optimization.

Arylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃ (2-3)1,4-Dioxane/H₂O (4:1)90-10012-1875-90
4-Methoxyphenylboronic acidPd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Toluene/H₂O (10:1)100-1108-1680-95
3-Tolylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF1001270-85
4-Fluorophenylboronic acidPd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)DME/H₂O (4:1)851678-88
Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Stir the reaction mixture at 90-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-methylpyridine 1-oxide.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Bromo-3-methylpyridine 1-oxide F Heating (90-100 °C) & Stirring B Arylboronic Acid C Base (e.g., K₂CO₃) D Pd Catalyst (e.g., Pd(PPh₃)₄) E Degassed Solvent G Cooling & Quenching F->G H Extraction G->H I Purification (Chromatography) H->I J 2-Aryl-3-methylpyridine 1-oxide I->J

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction enables the formation of a carbon-carbon bond between this compound and an alkene, leading to the synthesis of 2-alkenyl-3-methylpyridine 1-oxides.

Quantitative Data Summary: Heck-Mizoroki Reaction of 2-Bromopyridine Derivatives

The following table presents typical conditions and yields for the Heck coupling of related 2-bromopyridine substrates, which can serve as a guide for optimizing reactions with this compound.

AlkenePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF100-12016-2465-80
n-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)K₂CO₃ (2)Acetonitrile80-10012-1870-85
1-OctenePd₂(dba)₃ (1)P(t-Bu)₃ (2)Cy₂NMe (1.5)1,4-Dioxane1002460-75
CyclohexenePd(OAc)₂ (3)Herrmann's catalyst (3)NaOAc (2)NMP1202055-70
Experimental Protocol: Heck-Mizoroki Reaction

This protocol provides a general procedure for the Heck coupling of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., Et₃N, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and the phosphine ligand.

  • Reagent Addition: Add the anhydrous solvent, this compound, the alkene, and the base.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 16-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)-Br(L₂) OA->PdII Coord Alkene Coordination PdII->Coord + Alkene Pi_complex [Ar-Pd(II)(Alkene)L₂]⁺Br⁻ Coord->Pi_complex Insert Migratory Insertion Pi_complex->Insert Sigma_complex R-Pd(II)-Br(L₂) Insert->Sigma_complex Beta_H β-Hydride Elimination Sigma_complex->Beta_H Alkene_prod Alkene Product Beta_H->Alkene_prod Product Release HPd H-Pd(II)-Br(L₂) Beta_H->HPd RE Reductive Elimination HPd->RE + Base RE->Pd0 - H-Base⁺Br⁻

Catalytic cycle of the Heck-Mizoroki reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide, producing 2-alkynyl-3-methylpyridine 1-oxides.

Quantitative Data Summary: Sonogashira Coupling of 2-Bromopyridine Derivatives

The following data for related 2-aminobromopyridines can be used as a reference for the Sonogashira coupling of this compound.[1]

Terminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃N (2)DMF100396
1-HeptynePd(CF₃COO)₂ (2.5)CuI (5)Et₃N (2)DMF100385
EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (5)Et₃N (2)THF60691
3-EthynyltoluenePdCl₂(PPh₃)₂ (3)CuI (5)Piperidine (2)Toluene80588
Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Base (e.g., Et₃N, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and this compound.

  • Reagent Addition: Add the anhydrous solvent and the base. Then, add the terminal alkyne dropwise.

  • Reaction: Stir the reaction at the appropriate temperature (room temperature to 100 °C) until completion, as monitored by TLC.

  • Work-up: Quench the reaction with aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Bromo-3-methylpyridine 1-oxide F Stirring at RT - 100 °C B Terminal Alkyne C Base (e.g., Et₃N) D Pd & Cu Catalysts E Anhydrous Solvent G Quenching F->G H Extraction G->H I Purification H->I J 2-Alkynyl-3-methylpyridine 1-oxide I->J

General experimental workflow for a Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of various 2-amino-3-methylpyridine 1-oxide derivatives.

Quantitative Data Summary: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives

The following table provides representative data for the Buchwald-Hartwig amination of related 2-bromopyridine substrates.

AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent
n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene80-1004-12Good to High
MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)1,4-Dioxane10012High
BenzylaminePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High
Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add the palladium precursor, the phosphine ligand, the base, this compound, and the amine under an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII_halide Ar-Pd(II)-Br(L₂) OA->PdII_halide Amine_coord Amine Coordination PdII_halide->Amine_coord + H₂NR PdII_amine [Ar-Pd(II)(H₂NR)L₂]⁺Br⁻ Amine_coord->PdII_amine Deprotonation Deprotonation PdII_amine->Deprotonation + Base Amido_complex Ar-Pd(II)-NHR(L₂) Deprotonation->Amido_complex - H-Base⁺Br⁻ RE Reductive Elimination Amido_complex->RE RE->Pd0 Product Ar-NHR RE->Product Product Release

Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a variety of substituted pyridines starting from the versatile building block, 2-Bromo-3-methylpyridine 1-oxide. The methodologies outlined herein are central to medicinal chemistry and drug discovery, enabling the introduction of diverse functional groups at the 2-position of the pyridine ring. The protocols cover key modern synthetic transformations including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution.

Introduction

Substituted pyridine scaffolds are of paramount importance in the pharmaceutical industry, forming the core of numerous approved drugs and clinical candidates. The ability to functionalize the pyridine ring in a controlled and efficient manner is crucial for the development of new chemical entities with desired pharmacological properties. This compound serves as a valuable starting material for such functionalizations. The bromo substituent provides a handle for various cross-coupling reactions, while the N-oxide functionality activates the pyridine ring towards certain transformations and can be readily removed in a subsequent step if desired. These application notes provide a comparative overview of common synthetic routes and detailed experimental procedures to facilitate the synthesis of diverse libraries of 2-substituted-3-methylpyridine derivatives.

Data Presentation: Comparative Overview of Reaction Conditions

The following tables summarize representative reaction conditions for the functionalization of 2-bromopyridine derivatives. While specific data for this compound is limited in the literature, the presented data for analogous substrates provides a strong predictive framework for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives with Arylboronic Acids

Entry2-Bromopyridine SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
12-BromopyridinePhenylboronic acidPd(OAc)₂ (0.25)None(i-Pr)₂NH (2)H₂O100195[1]
22-Bromo-3-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901875-85[2]
32-Bromopyridine N-oxidePhenylboronic acidPd(OAc)₂ (0.25)None(i-Pr)₂NH (2)H₂O100192[1]
42-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (0.25)None(i-Pr)₂NH (2)H₂O100198[1]

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives

Entry2-Bromopyridine SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
12-BromopyridineMorpholinePd(OAc)₂ (5)dppp (10)NaOt-Bu (2.2)Toluenereflux190[3]
22-BromopyridineN-MethylanilinePd(OAc)₂ (5)dppp (10)NaOt-Bu (2.2)Toluenereflux191[3]
32-BromopyridineIsopropylaminePd(OAc)₂ (5)dppp (10)NaOt-Bu (2.0)Toluene100-93[3]
42-BromopyridineDiethylaminePd(OAc)₂ (5)dppp (10)NaOt-Bu (2.2)Toluenereflux185[3]

Table 3: Sonogashira Coupling of 2-Bromopyridine Derivatives with Terminal Alkynes

Entry2-Bromopyridine SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃N (2)DMF100396[4]
26-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃N (2:1)rt16-[5]
32-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃N (2)DMF100393[4]
42-Amino-3-bromopyridine1-HexynePd(CF₃COO)₂ (2.5)CuI (5)Et₃N (2)DMF100385[4]

Table 4: Nucleophilic Aromatic Substitution of Halopyridine Derivatives

EntryHalopyridine SubstrateNucleophileBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
12-Chloropyridinium salt1-Octanethiol-CH₂Cl₂rt-85[6][7]
22-FluoropyridineMorpholineK₂CO₃ (2)DMSO80-100-Good[8]
32-Iodo-N-methylpyridiniumPiperidine-Methanol---[9]
42-BromopyridineSodium methoxide-Methanol---[9]

Experimental Protocols

The following are detailed, generalized protocols for the key transformations of this compound. These protocols are based on established procedures for similar substrates and may require optimization for the specific target molecule.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Weigh Reagents dissolve Dissolve in Solvent start->dissolve inert Inert Atmosphere (Ar/N2) dissolve->inert heat Heat to Desired Temperature inert->heat stir Stir for Specified Time heat->stir monitor Monitor by TLC/LC-MS stir->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

A typical experimental workflow.
Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

G reagents This compound Arylboronic Acid Pd Catalyst Base reaction Heat (e.g., 90-100 °C) reagents->reaction Add solvent Solvent (e.g., Dioxane/H2O) solvent->reaction Dissolve product 2-Aryl-3-methylpyridine 1-oxide reaction->product Yields

Suzuki-Miyaura Coupling Pathway.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound.

G reagents This compound Amine Pd Catalyst Ligand Base reaction Heat (e.g., 80-110 °C) reagents->reaction Add solvent Solvent (e.g., Toluene) solvent->reaction Dissolve product 2-Amino-3-methylpyridine 1-oxide reaction->product Yields

Buchwald-Hartwig Amination Pathway.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol describes the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.

G reagents This compound Terminal Alkyne Pd Catalyst Cu(I) Co-catalyst Base reaction Heat (e.g., 65-100 °C) reagents->reaction Add solvent Solvent (e.g., DMF or THF) solvent->reaction Dissolve product 2-Alkynyl-3-methylpyridine 1-oxide reaction->product Yields G reagents This compound Nucleophile (e.g., NaOMe, R2NH) reaction Heat (optional) reagents->reaction Add solvent Solvent (e.g., DMSO or MeOH) solvent->reaction Dissolve product 2-Substituted-3-methylpyridine 1-oxide reaction->product Yields

References

Application Notes and Protocols: 2-Bromo-3-methylpyridine 1-oxide as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylpyridine 1-oxide is a versatile heterocyclic building block of significant interest in medicinal chemistry. The pyridine N-oxide moiety activates the pyridine ring for nucleophilic substitution and modifies its electronic properties, while the bromo substituent provides a handle for various palladium-catalyzed cross-coupling reactions. These characteristics make it a valuable precursor for the synthesis of a diverse range of substituted pyridines, which are core scaffolds in numerous pharmaceutical agents targeting a variety of diseases, including cancer and inflammatory conditions.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates. It focuses on two of the most powerful and widely used C-C and C-N bond-forming reactions in drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Additionally, a protocol for the subsequent deoxygenation of the pyridine N-oxide to yield the final pyridine derivatives is included.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is provided below.

PropertyValue
CAS Number 19230-57-0
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol
Appearance Off-white to pale yellow solid
Purity ≥97%
Storage Store at 2-8°C in a dry, well-ventilated place

Applications in Pharmaceutical Synthesis

This compound is a strategic starting material for accessing complex substituted pyridines. The general workflow involves a palladium-catalyzed cross-coupling reaction to introduce a desired substituent at the 2-position, followed by deoxygenation of the N-oxide to yield the final 2-substituted-3-methylpyridine intermediate. These intermediates are often precursors to potent kinase inhibitors and other biologically active molecules.[1][2]

G start This compound coupling Palladium-Catalyzed Cross-Coupling start->coupling intermediate 2-Substituted-3-methylpyridine 1-oxide coupling->intermediate deoxygenation Deoxygenation intermediate->deoxygenation final_product 2-Substituted-3-methylpyridine (Pharmaceutical Intermediate) deoxygenation->final_product

General synthetic workflow.
Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is instrumental in synthesizing biaryl and heteroaryl pyridines, which are common motifs in kinase inhibitors.[4]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of analogous 2-bromopyridines. These serve as a starting point for optimizing reactions with this compound. The N-oxide may influence reactivity, potentially requiring adjustments to catalyst, ligand, or reaction time.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001690-98
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888-96
44-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O (5:1)1001282-92

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed 1,4-Dioxane and Water (4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification p1 Combine Reactants: - this compound - Arylboronic acid - Base - Catalyst p2 Inert Atmosphere (Evacuate/Backfill with Argon) p1->p2 p3 Add Degassed Solvent p2->p3 p4 Heat and Stir (90-100°C) p3->p4 p5 Monitor Progress (TLC/LC-MS) p4->p5 p6 Cool and Dilute p5->p6 p7 Aqueous Wash p6->p7 p8 Dry and Concentrate p7->p8 p9 Column Chromatography p8->p9

Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between this compound and a wide range of primary or secondary amines.[5][6][7] This reaction is crucial for synthesizing aminopyridine derivatives, which are key components of many targeted therapies.[8]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

The following table provides a summary of typical reaction conditions for the Buchwald-Hartwig amination of similar 2-bromopyridines. Optimization may be necessary for this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene100890-98
2MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane1101285-95
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)LHMDS (1.5)THF801688-96
4Methylamine (2M in THF)Pd(OAc)₂ (2)dppf (3)NaOtBu (1.4)Toluene801080-90

Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure for the amination of 2-bromopyridines and should be optimized for the specific N-oxide substrate and amine.[9]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add the amine to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 Combine: - Catalyst - Ligand - Base p2 Add: - this compound - Anhydrous Toluene p1->p2 p3 Add Amine p2->p3 p4 Seal and Heat (100°C) p3->p4 p5 Monitor Progress (TLC/LC-MS) p4->p5 p6 Cool and Dilute p5->p6 p7 Filter through Celite p6->p7 p8 Aqueous Wash p7->p8 p9 Dry, Concentrate, and Purify p8->p9 G cluster_pathway p38 MAP Kinase Signaling Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MKK MKK3/6 Stress->MKK activates p38 p38 MAP Kinase MKK->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MK2->Cytokines synthesis Inhibitor p38 Inhibitor (Derived from 2-Aryl-3-methylpyridine) Inhibitor->p38 inhibits

References

Application Notes and Protocols for 2-Bromo-3-methylpyridine 1-oxide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential applications of 2-Bromo-3-methylpyridine 1-oxide as a versatile intermediate in the synthesis of novel agrochemicals. The presence of the N-oxide functionality significantly influences the reactivity of the pyridine ring, activating it for various transformations that are pivotal in the construction of complex, biologically active molecules for crop protection.

The 2-bromo substituent serves as a key handle for introducing a wide range of functional groups through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The 3-methyl group can also influence the regioselectivity of these reactions and the biological activity of the final products. This document outlines detailed experimental protocols for key synthetic transformations and provides a framework for the development of new fungicidal and herbicidal compounds.

Application in the Synthesis of Pyridyl Ether Herbicides

The pyridyl ether scaffold is a well-established toxophore in a variety of commercial herbicides. These compounds often act by inhibiting key enzymes in plant metabolic pathways. This compound is a valuable precursor for the synthesis of novel pyridyl ether derivatives through nucleophilic aromatic substitution (SNA r). The N-oxide group activates the 2-position of the pyridine ring, facilitating the displacement of the bromide by a phenoxide nucleophile.

Experimental Protocol: Nucleophilic Aromatic Substitution for Pyridyl Ether Synthesis

This protocol describes a general procedure for the synthesis of a pyridyl ether derivative from this compound and a substituted phenol.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-chlorophenol)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted phenol (1.2 equivalents) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.3 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridyl ether derivative.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Reagent4-chlorophenol
Product2-(4-chlorophenoxy)-3-methylpyridine 1-oxide
Typical Yield*75-85%
Purity (by HPLC)>95%

*Yields are typical for SNAr reactions of this type and may vary depending on the specific phenol used.

sn_ar_workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up and Purification start Dissolve Substituted Phenol in Anhydrous DMF add_nah Add Sodium Hydride at 0°C start->add_nah Under Inert Atmosphere stir_rt Stir at Room Temperature add_nah->stir_rt add_reactant Add 2-Bromo-3-methylpyridine 1-oxide Solution stir_rt->add_reactant heat Heat to 80-90°C (12-24h) add_reactant->heat Monitor by TLC/LC-MS quench Quench with Saturated aq. NH4Cl heat->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry over Na2SO4 extract->wash_dry concentrate Concentrate Under Reduced Pressure wash_dry->concentrate purify Column Chromatography concentrate->purify end_node Pure Pyridyl Ether Product purify->end_node

Workflow for Pyridyl Ether Synthesis via SNAr

Application in the Synthesis of Pyridyl-Aryl Fungicides

The pyridyl-aryl linkage is a common structural motif in a number of fungicides that inhibit succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for the formation of C-C bonds between the pyridine ring of this compound and a suitable aryl boronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Coupling for Pyridyl-Aryl Synthesis

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Substituted Arylboronic Acid (e.g., 4-fluorophenylboronic acid)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired arylboronic acid (1.2 equivalents) in a mixture of 1,4-dioxane and water (4:1 v/v).

  • Add potassium carbonate (2.0 equivalents) to the mixture.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • To the de-gassed mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridyl-aryl derivative.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Reagent4-fluorophenylboronic acid
Product2-(4-fluorophenyl)-3-methylpyridine 1-oxide
Typical Yield*70-90%
Purity (by HPLC)>95%

*Yields are typical for Suzuki-Miyaura couplings of this type and may vary depending on the specific boronic acid and ligand used.

suzuki_pathway reactant1 2-Bromo-3-methylpyridine 1-oxide product 2-Aryl-3-methylpyridine 1-oxide reactant1->product Suzuki-Miyaura Coupling reactant2 Arylboronic Acid reactant2->product catalyst Pd(OAc)2 / PPh3 catalyst->product base K2CO3 base->product solvent Dioxane / Water solvent->product side_product Byproducts

Suzuki-Miyaura Coupling Pathway

Signaling Pathways and Mechanism of Action

The agrochemicals derived from this compound can be designed to target various biological pathways in pests. For instance, many pyridyl-aryl fungicides are known inhibitors of the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain in fungi. Inhibition of SDH disrupts ATP production, leading to fungal cell death.

sdh_inhibition cluster_legend Legend succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc e- transfer atp ATP Production etc->atp cell_death Fungal Cell Death atp->cell_death fungicide Pyridyl-Aryl Fungicide (from this compound) fungicide->sdh Inhibition l1 ---> Process Flow l2 --|> Inhibition

Mechanism of Action for SDHI Fungicides

Application Notes and Protocols for Heck Coupling of 2-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The palladium-catalyzed Heck coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This document provides detailed protocols and application notes for the Heck coupling of 2-Bromo-3-methylpyridine 1-oxide with various alkenes. The resulting 2-alkenyl-3-methylpyridine 1-oxide scaffolds are of significant interest in medicinal chemistry and drug development.

The introduction of the N-oxide functionality to the pyridine ring alters its electronic properties, enhancing its polarity and potentially modulating its biological activity and pharmacokinetic profile. Pyridine N-oxides are found in a number of biologically active compounds and can serve as prodrugs or as isosteric replacements for other functional groups. The vinyl group introduced via the Heck reaction provides a versatile handle for further functionalization, allowing for the synthesis of a diverse library of compounds for screening in drug discovery programs. For instance, substituted vinylpyridines are precursors to a range of pharmaceutical agents.[1][2] The products of this reaction can be explored for their potential as kinase inhibitors, anti-inflammatory agents, or for applications in materials science.

Experimental Protocols

While a specific protocol for the Heck coupling of this compound is not extensively documented in the literature, the following procedure is a robust starting point adapted from established methods for similar 2-bromopyridine derivatives and pyridine N-oxides. Optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary to achieve optimal yields for specific alkene coupling partners.

General Procedure for the Heck Coupling of this compound with Styrene:

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk tube or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, Palladium(II) acetate, and Tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with the inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous DMF and triethylamine to the reaction vessel via syringe.

  • Finally, add styrene to the mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (E)-3-methyl-2-styrylpyridine 1-oxide.

Data Presentation

The following table summarizes representative conditions and yields for the Heck coupling of various bromopyridine derivatives with different alkenes, providing a comparative reference for the reaction of this compound.

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-BromopyridineStyrenePd(OAc)₂ (3)PPh₃ (6)Et₃N (1.5)DMF10024~80[3]
23-BromopyridineStyrenePd(OAc)₂ (1)L (2)K₂CO₃ (2)Toluene130195[4]
33-BromopyridineMethyl acrylatePd(OAc)₂ (1)L (2)K₂CO₃ (2)Toluene130159[4]
44-BromotolueneStyrenePdCl₂ (0.1)PPh₃ (0.4)K₂CO₃ (1.5)DMF/H₂O1001292[5]
54-BromoanisoleStyrenePd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O80495[6]
62-BromobenzonitrileMethyl acrylatePd(II) complex (2)-K₂CO₃ (2)DMF601290[7]

Note: 'L' refers to a specific supramolecular ligand described in the cited reference.

Mandatory Visualization

Heck_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1. Combine Reactants: - this compound - Alkene - Pd(OAc)₂ - P(o-tol)₃ - Et₃N - Anhydrous DMF inert_atm 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) heating 3. Heat and Stir (100-120 °C, 12-24 h) inert_atm->heating monitoring 4. Monitor Progress (TLC / GC-MS) heating->monitoring extraction 5. Aqueous Work-up (Dilute, Wash, Dry) monitoring->extraction purification 6. Column Chromatography extraction->purification product Isolated Product: (E)-3-methyl-2-alkenylpyridine 1-oxide purification->product

Caption: Experimental workflow for the Heck coupling of this compound.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex1 alkene_coordination Alkene Coordination pd_complex2 Ar-Pd(II)(Alkene)(Br)L₂ alkene_coordination->pd_complex2 migratory_insertion Migratory Insertion pd_complex3 R-CH₂-CH(Ar)-Pd(II)(Br)L₂ migratory_insertion->pd_complex3 beta_hydride_elimination β-Hydride Elimination pd_complex4 H-Pd(II)(Br)L₂ beta_hydride_elimination->pd_complex4 Product Coupled Product beta_hydride_elimination->Product reductive_elimination Reductive Elimination (Base) reductive_elimination->pd0 BaseHBr [Et₃NH]Br reductive_elimination->BaseHBr ArBr 2-Bromo-3-methyl- pyridine 1-oxide ArBr->oxidative_addition Alkene Alkene Alkene->alkene_coordination

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination with 2-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of fundamental importance in medicinal chemistry and drug development.[1] This reaction enables the synthesis of arylamines from aryl halides or pseudohalides and a wide range of primary and secondary amines.[2][3] These application notes provide a detailed guide for the Buchwald-Hartwig amination of 2-Bromo-3-methylpyridine 1-oxide, a heterocyclic building block with potential for the synthesis of novel bioactive molecules. The presence of the N-oxide functionality and the methyl group on the pyridine ring introduces specific electronic and steric considerations that necessitate careful optimization of reaction conditions.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 2-amino-3-methylpyridine 1-oxide product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[3]

The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Data Presentation: Reaction Conditions for Analogous Substrates

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the literature, the following tables summarize typical reaction conditions and yields for the amination of analogous 2-bromopyridines. This data serves as a strong starting point for the optimization of the target reaction.

Table 1: Buchwald-Hartwig Amination of 2-Bromopyridines with Primary Amines

EntryAminePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1n-HexylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)Dioxane1101892
2AnilinePd₂(dba)₃ (1)DavePhos (2)NaOtBu (1.2)Toluene1001288
3CyclopentylamineBrettPhos-precatalyst (4)-LiHMDS (1.5)THF651678

Data is based on reactions with 2-bromopyridine and is intended as a predictive guide.

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Secondary Amines

EntryAminePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)t-BuOH1001295
2PiperidineNi(cod)₂ (10)-DABCO (2)DMA601876
3DiethylaminePd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (2)Dioxane1001885

Data is based on reactions with 2-bromopyridine and is intended as a predictive guide.

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine. These protocols are based on established procedures for similar substrates and should be considered as a starting point for optimization.

Protocol 1: Amination with a Primary Amine (e.g., Aniline)

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Schlenk tube

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Cesium Carbonate (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.05 mmol, 5 mol%), and Xantphos (0.1 mmol, 10 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat this cycle three times).

  • Add anhydrous toluene (5 mL) via syringe.

  • Add aniline (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(phenylamino)-3-methylpyridine 1-oxide.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous tert-Butanol (t-BuOH)

  • Sealed tube

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried sealed tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add anhydrous t-BuOH (5 mL) via syringe.

  • Add morpholine (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Tightly seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and dilute the mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-methyl-2-morpholinopyridine 1-oxide.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination HNR'2 Amine_Complex [R-Pd(II)(HNR'2)L2]+X- Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex R-Pd(II)(NR'2)L2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-NR'2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup - Add this compound, Pd catalyst, ligand, and base to a dry flask. - Purge with inert gas. Start->Reaction_Setup Solvent_Reagent_Addition 2. Solvent and Reagent Addition - Add anhydrous solvent. - Add amine. Reaction_Setup->Solvent_Reagent_Addition Heating_Stirring 3. Reaction - Heat to the desired temperature with vigorous stirring. Solvent_Reagent_Addition->Heating_Stirring Monitoring 4. Monitoring - Track progress by TLC or LC-MS. Heating_Stirring->Monitoring Workup 5. Work-up - Cool reaction. - Dilute with organic solvent and filter. Monitoring->Workup Extraction_Purification 6. Extraction and Purification - Wash with water and brine. - Dry and concentrate the organic phase. - Purify by column chromatography. Workup->Extraction_Purification Final_Product Final Product Extraction_Purification->Final_Product

Caption: General experimental workflow.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-3-methylpyridine 1-oxide with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions and demonstrates broad functional group tolerance, making it an invaluable tool in medicinal chemistry and drug development. These application notes provide a detailed protocol for the Sonogashira coupling of 2-Bromo-3-methylpyridine 1-oxide with various terminal alkynes, offering a pathway to novel substituted pyridine N-oxide derivatives, which are important scaffolds in pharmaceutical compounds.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the this compound. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) intermediate undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst.

Data Presentation: Representative Yields

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Amino-3-(phenylethynyl)pyridine95
24-Ethynyltoluene2-Amino-3-((4-tolyl)ethynyl)pyridine96
34-Methoxyphenylacetylene2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine92
44-Chlorophenylacetylene2-Amino-3-((4-chlorophenyl)ethynyl)pyridine90
5Cyclopropylacetylene2-Amino-3-(cyclopropylethynyl)pyridine88
61-Decyne2-Amino-3-(dec-1-yn-1-yl)pyridine85
71-Ethynyl-4-fluorobenzene2-Amino-5-methyl-3-((4-fluorophenyl)ethynyl)pyridine93
81-Ethynyl-4-(trifluoromethyl)benzene2-Amino-5-methyl-3-((4-(trifluoromethyl)phenyl)ethynyl)pyridine91
93-Ethynylthiophene2-Amino-5-methyl-3-(thiophen-3-ylethynyl)pyridine89
101-Heptyne2-Amino-5-methyl-3-(hept-1-yn-1-yl)pyridine87

Table 1. Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes. Reactions were performed with 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI, and Et₃N in DMF at 100°C for 3 hours.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound with terminal alkynes.

Sonogashira_Workflow reagents Reagents (this compound, Terminal Alkyne) setup Reaction Setup (Inert Atmosphere) reagents->setup catalysts Catalysts & Base (Pd Catalyst, CuI, Base) catalysts->setup solvent Anhydrous Solvent (e.g., DMF, Triethylamine) solvent->setup reaction Reaction (Heating & Stirring) setup->reaction Add Reagents workup Work-up (Extraction, Washing) reaction->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Figure 1. Experimental workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Sonogashira coupling of bromopyridines.[1] Optimization of reaction parameters may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

    • Add anhydrous DMF (approximately 4 mL per 0.5 mmol of the bromopyridine).

    • Stir the mixture at room temperature for 30 minutes.

  • Addition of Reagents:

    • To the stirred catalyst mixture, add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).

    • Add triethylamine (Et₃N) (approximately 2 mL per 0.5 mmol of the bromopyridine).

  • Reaction:

    • Heat the reaction mixture to 100°C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether) to afford the desired 2-alkynyl-3-methylpyridine 1-oxide.

Signaling Pathway/Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Sonogashira coupling reaction.

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add pd_complex Ar-Pd(II)L₂-X oxidative_add->pd_complex Ar = 2-(3-methylpyridine 1-oxide) X = Br transmetalation Transmetalation pd_complex->transmetalation di_pd_complex Ar-Pd(II)L₂-C≡CR' transmetalation->di_pd_complex reductive_elim Reductive Elimination di_pd_complex->reductive_elim reductive_elim->pd0 Regeneration product Ar-C≡CR' reductive_elim->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_x->cu_acetylide alkyne H-C≡CR' alkyne->cu_acetylide base Base base->cu_acetylide cu_acetylide->transmetalation Transfers Acetylide to Palladium

Figure 2. Catalytic cycle of the Sonogashira coupling reaction.

Conclusion

The Sonogashira coupling provides an efficient and versatile method for the synthesis of 2-alkynyl-3-methylpyridine 1-oxides. The provided protocol, based on established procedures for similar substrates, offers a robust starting point for the synthesis of a wide range of derivatives. The mild reaction conditions and tolerance of various functional groups make this a highly valuable transformation for applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for each specific substrate to achieve the best possible yields.

References

Application Notes and Protocols for the Functionalization of 2-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the pyridine ring in 2-Bromo-3-methylpyridine 1-oxide. This versatile building block is a key intermediate in the synthesis of a wide array of substituted pyridine N-oxides, which are prominent scaffolds in medicinal chemistry, agrochemicals, and materials science. The protocols herein cover key transformation strategies including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and lithiation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyridine ring. The presence of the N-oxide moiety can influence the electronic properties of the pyridine ring, affecting catalyst activity and reaction outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C(sp²)-C(sp²) bond, facilitating the synthesis of 2-aryl-3-methylpyridine 1-oxides. This reaction is widely used due to its tolerance of a broad range of functional groups.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine N-Oxide Derivatives

Note: The following data is based on reactions with analogous 2-bromopyridine N-oxides and should serve as a starting point for optimization with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (0.25)None(i-Pr)₂NH (2.0)H₂O100195[1]
24-Methoxyphenylboronic acidPd(OAc)₂ (0.25)None(i-Pr)₂NH (2.0)H₂O100192[1]
33-Thienylboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄ (3.0)Dioxane/H₂O801277[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a clean, dry Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂, 1-5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)(Br)L2 Pd0->OxAdd Ar-Br Transmetalation Transmetalation Ar-Pd(II)-Ar'L2 OxAdd->Transmetalation Ar'B(OR)2 Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of 2-amino-3-methylpyridine 1-oxides from primary or secondary amines.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

Note: The following data is for analogous 2-bromopyridine substrates and should be used as a guide for optimizing reactions with this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (1.0)Xantphos (2.0)Cs₂CO₃ (1.4)Toluene1101895[3]
2AnilinePd(OAc)₂ (2.0)BINAP (3.0)NaOt-Bu (1.2)Toluene1002488[3][4]
3BenzylaminePd(OAc)₂ (2.0)P(t-Bu)₃ (4.0)K₃PO₄ (2.0)Dioxane1001692[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C). Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)(Br)L2 Pd0->OxAdd Ar-Br AmineCoord Amine Coordination [Ar-Pd(II)(Br)(HNR'R'')]L2 OxAdd->AmineCoord HNR'R'' Deprotonation Deprotonation Ar-Pd(II)(NR'R'')L2 AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is an effective method for forming a C(sp²)-C(sp) bond, leading to the synthesis of 2-alkynyl-3-methylpyridine 1-oxides. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Data Presentation: Representative Conditions for Sonogashira Coupling of Bromopyridine Derivatives

Note: The following data is derived from reactions with analogous bromopyridine substrates and should be considered as a starting point for optimization.

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5.0)Et₃N (2.0)DMF100396[5]
21-HeptynePd(CF₃COO)₂ (2.5)CuI (5.0)Et₃N (2.0)DMF100393[5]
3(Trimethylsilyl)acetylenePd(PPh₃)₄ (5.0)CuI (10.0)Et₃N (3.0)THF651285[6][7]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (5-10 mol%).

  • Solvent and Reagent Addition: Add a dry, degassed solvent (e.g., DMF or THF) followed by a suitable base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues, washing with additional solvent.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by flash column chromatography.

Catalytic Cycles for Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)(Br)L2 Pd0->OxAdd Ar-Br Transmetalation Transmetalation Ar-Pd(II)(C≡CR)L2 OxAdd->Transmetalation CuC≡CR RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuBr CuBr CuAcetylide CuC≡CR CuBr->CuAcetylide HC≡CR, Base CuAcetylide->CuBr Transmetalation to Pd

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the pyridine ring, enhanced by the N-oxide group, facilitates nucleophilic aromatic substitution (SNA r) at the 2-position. This allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines.

Data Presentation: Representative Nucleophilic Aromatic Substitution Reactions

Note: Specific data for this compound is limited; the following table provides examples of related transformations.

EntryNucleophileReagentSolventTemp. (°C)Time (h)ProductYield (%)
1MethoxideNaOMeMeOHReflux122-Methoxy-3-methylpyridine 1-oxideModerate to High
2EthoxideNaOEtEtOHReflux122-Ethoxy-3-methylpyridine 1-oxideModerate to High
3AmineR₂NHDMSO100-120242-(Dialkylamino)-3-methylpyridine 1-oxideVariable

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Alkoxides

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in the corresponding alcohol (e.g., methanol for methoxide substitution).

  • Reagent Addition: Add the sodium alkoxide (1.1-1.5 equiv.) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench by the addition of water.

  • Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the resulting residue by flash chromatography if necessary.

Mechanism for Nucleophilic Aromatic Substitution (SNA r)

SNAr_Mechanism Start This compound Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer + Nu⁻ Product 2-Substituted-3-methylpyridine 1-oxide Meisenheimer->Product - Br⁻

Caption: General mechanism for nucleophilic aromatic substitution (SNAr).

Lithiation and Electrophilic Quench

Directed ortho-metalation (DoM) can be a powerful strategy for the functionalization of pyridine N-oxides. However, for this compound, halogen-metal exchange is a likely competitive pathway. The resulting lithiated species can be quenched with various electrophiles to introduce functionality at the 2-position.

Data Presentation: Potential Lithiation and Quench Reactions

EntryLithiating AgentElectrophilePlausible Product
1n-BuLiBenzaldehyde(3-Methyl-1-oxido-pyridin-2-yl)(phenyl)methanol
2LDAN,N-Dimethylformamide (DMF)3-Methyl-1-oxido-pyridine-2-carbaldehyde
3t-BuLiIodine (I₂)2-Iodo-3-methylpyridine 1-oxide

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of this compound (1.0 equiv.) in a dry aprotic solvent (e.g., THF or diethyl ether).

  • Cooling: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • Litiation: Add the organolithium reagent (e.g., n-BuLi or LDA, 1.0-1.2 equiv.) dropwise via syringe, maintaining the low temperature. Stir the mixture for a specified time (e.g., 30-60 minutes) to allow for complete metal-halogen exchange.

  • Electrophilic Quench: Add a solution of the electrophile (1.1-1.5 equiv.) in the same solvent dropwise at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by an appropriate method (e.g., chromatography or crystallization).

Experimental Workflow for Lithiation and Electrophilic Quench

Lithiation_Workflow Start Dissolve Substrate in Dry Solvent Cool Cool to -78 °C Start->Cool Add_Base Add Organolithium Reagent Cool->Add_Base Stir Stir for 30-60 min Add_Base->Stir Add_E Add Electrophile Stir->Add_E Warm Warm to Room Temperature Add_E->Warm Quench Quench with Sat. NH₄Cl Warm->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify Product Extract->Purify

Caption: General workflow for a lithiation and electrophilic quench experiment.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-3-methylpyridine 1-oxide as a key building block in the synthesis of bioactive molecules. This versatile reagent is instrumental in the construction of complex heterocyclic compounds, particularly those targeting critical signaling pathways in various diseases. Detailed protocols for key synthetic transformations, summaries of quantitative data, and visualizations of a relevant biological pathway and experimental workflows are presented to facilitate its application in drug discovery and development.

Introduction

This compound is a functionalized pyridine derivative that serves as a valuable intermediate in organic synthesis. Its unique structure, featuring a reactive bromine atom at the 2-position, a methyl group at the 3-position, and an N-oxide moiety, offers multiple avenues for chemical modification. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The N-oxide can direct functionalization at specific positions of the pyridine ring and can be a key feature in the final bioactive molecule or be removed at a later synthetic stage. These characteristics make this compound an excellent starting material for the synthesis of novel pharmaceutical agents, particularly in the development of kinase inhibitors.

Key Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry lies in its role as a scaffold for constructing substituted pyridine derivatives through carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are fundamental to generating diverse compound libraries for lead discovery and optimization.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. With this compound, it allows for the introduction of various aryl and heteroaryl groups at the 2-position, a common strategy in the synthesis of kinase inhibitors that target the ATP-binding site.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is crucial for the formation of carbon-nitrogen bonds. It enables the coupling of this compound with a wide array of primary and secondary amines, facilitating the synthesis of compounds with improved pharmacokinetic properties and target engagement.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions of analogous 2-bromopyridine derivatives. These conditions serve as a strong starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling Conditions for 2-Bromopyridine Derivatives

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane10012-18~85A robust system for a variety of arylboronic acids.[1]
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2-3)1,4-Dioxane/Water (4:1)80-11012-24Good to ExcellentA classic and reliable catalyst system.[2]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/Water100-1104-12Good to ExcellentBuchwald ligands often enhance yields for challenging substrates.[2]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.[2]

Table 2: Buchwald-Hartwig Amination Conditions for 2-Bromopyridine Derivatives

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1008~92Effective for the amination with anilines.[1]
Pd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene80-100-55-98Suitable for volatile secondary amines.[3][4]
Pd₂(dba)₃ (1-2)XPhos (1.2-3)NaOtBu (1.5-3)Toluene80-12012-24Good to ExcellentA versatile system for a range of amines.[5]

Experimental Protocols

The following are generalized protocols for key reactions involving this compound. Note: These protocols are adapted from established methodologies for structurally similar 2-bromopyridines and may require optimization for the specific substrate.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Objective: To synthesize a 2-aryl-3-methylpyridine 1-oxide derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous and degassed 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine

Objective: To synthesize a 2-(dialkylamino)-3-methylpyridine 1-oxide derivative via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2-2.0 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (1.2-3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-3.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, add the palladium precatalyst (Pd₂(dba)₃) and the phosphine ligand (XPhos).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (NaOtBu), this compound, and the amine.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) or water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway often targeted by inhibitors derived from substituted pyridine scaffolds, and a typical experimental workflow for the synthesis and screening of such compounds.

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening start 2-Bromo-3-methylpyridine 1-oxide reaction Pd-Catalyzed Cross-Coupling start->reaction reagents Coupling Partner (Boronic Acid or Amine) reagents->reaction purification Purification (Chromatography) reaction->purification product Bioactive Molecule Candidate purification->product assay Kinase Activity Assay product->assay data Data Analysis (IC50 Determination) assay->data sar Structure-Activity Relationship (SAR) data->sar

Caption: A typical workflow for synthesizing and screening drug candidates.

alk_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 P STAT3 STAT3 ALK->STAT3 P PI3K PI3K ALK->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription ERK->Transcription STAT3->Transcription AKT AKT PI3K->AKT P AKT->Transcription Inhibitor Kinase Inhibitor (From 2-Bromo-3-methyl- pyridine 1-oxide derivative) Inhibitor->ALK

Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry research. Its ability to readily undergo key cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination allows for the efficient construction of diverse molecular scaffolds. These scaffolds are crucial for the development of novel therapeutics, particularly inhibitors of important signaling pathways like the ALK cascade. The provided protocols and data serve as a practical guide for the effective utilization of this reagent in drug discovery programs.

References

2-Bromo-3-methylpyridine 1-oxide: A Versatile Building Block in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-3-methylpyridine 1-oxide is a heterocyclic compound that holds potential as a versatile building block in the realm of material science. Its unique electronic and structural properties, arising from the interplay of the pyridine N-oxide moiety, the bromine atom, and the methyl group, make it an attractive candidate for the synthesis of novel functional materials. While its direct applications are still emerging, its potential as a precursor for polymers, a ligand in metal-organic frameworks (MOFs), and a component in organic electronic materials warrants detailed exploration. This document provides an overview of its synthesis and potential applications, along with detailed protocols for its preparation.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of its precursor, 2-Bromo-3-methylpyridine. A general and effective method involves the use of an in-situ generated peracid, such as peracetic acid.

Experimental Protocol: Oxidation of 2-Bromo-3-methylpyridine

This protocol is based on a general method for the oxidation of halopyridines.[1]

Materials:

  • 2-Bromo-3-methylpyridine

  • Acetic Acid

  • Hydrogen Peroxide (H₂O₂) (40-70% aqueous solution)

  • Maleic Anhydride (catalyst)

  • Suitable solvent (e.g., water)

  • Sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a well-ventilated fume hood, combine 2-Bromo-3-methylpyridine, acetic acid, and the maleic anhydride catalyst in a reaction vessel. The molar ratio of H₂O₂ to the 2-halopyridine should be between 1.2 and 2.0, acetic acid to the 2-halopyridine between 0.75 and 1.4, and maleic anhydride to the 2-halopyridine between 0.15 and 0.5.[1]

  • Heat the reaction mixture to a temperature between 60°C and 85°C.[1]

  • Slowly add the aqueous hydrogen peroxide solution to the mixture while maintaining the reaction temperature.

  • Allow the reaction to proceed for a sufficient time, typically ranging from 1 to 8 hours, until completion.[1] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a sodium hydroxide solution.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.

  • Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified using techniques like column chromatography or recrystallization to obtain the final, high-purity product.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactant1 2-Bromo-3-methylpyridine Heating Heating (60-85°C) Reactant1->Heating Reactant2 Acetic Acid Reactant2->Heating Reactant3 Hydrogen Peroxide Reactant3->Heating Catalyst Maleic Anhydride Catalyst->Heating Stirring Stirring (1-8h) Heating->Stirring Neutralization Neutralization Stirring->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Potential Applications in Material Science

While specific examples of this compound in material science are not yet widely reported, its chemical structure suggests several promising areas of application.

1. Precursor for Functional Polymers:

The bromo and methyl functionalities on the pyridine ring, along with the N-oxide group, offer multiple reaction sites for polymerization. It can potentially be used as a monomer or a co-monomer to synthesize polymers with tailored properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics.

Hypothetical Experimental Protocol: Polymer Synthesis

  • Polymerization Reaction: this compound could be subjected to cross-coupling reactions, such as Suzuki or Stille coupling, by utilizing the bromo group. This would allow for the formation of conjugated polymers with extended π-systems, which are desirable for applications in organic electronics.

  • Reaction Setup: In a typical setup, the monomer would be dissolved in an appropriate organic solvent, and a palladium catalyst and a suitable co-reactant would be added.

  • Polymer Isolation and Characterization: The resulting polymer would be precipitated, purified, and characterized using techniques like Gel Permeation Chromatography (GPC) for molecular weight determination, Nuclear Magnetic Resonance (NMR) for structural analysis, and UV-Vis spectroscopy to study its optical properties.

Logical Relationship for Polymer Application:

Polymer_Application Monomer This compound Polymerization Polymerization (e.g., Cross-Coupling) Monomer->Polymerization FunctionalPolymer Functional Polymer Polymerization->FunctionalPolymer Properties Tailored Properties (e.g., Thermal, Optical, Electronic) FunctionalPolymer->Properties Applications Potential Applications (e.g., Organic Electronics) Properties->Applications

Caption: Potential pathway to functional polymers.

2. Ligand for Metal-Organic Frameworks (MOFs):

The N-oxide group of this compound can act as a coordination site for metal ions, making it a potential ligand for the synthesis of MOFs. The bromine atom can be further functionalized post-synthesis to introduce additional properties to the MOF. The methyl group can influence the porosity and the overall architecture of the framework.

Hypothetical Experimental Protocol: MOF Synthesis

  • Solvothermal Synthesis: The ligand (this compound) and a metal salt (e.g., zinc nitrate, copper nitrate) would be dissolved in a suitable solvent system (e.g., DMF, ethanol).

  • Crystal Growth: The solution would be sealed in a Teflon-lined autoclave and heated to a specific temperature for a designated period to allow for the formation of single crystals of the MOF.

  • Characterization: The resulting MOF would be characterized by single-crystal X-ray diffraction to determine its structure, powder X-ray diffraction for phase purity, and gas sorption analysis to evaluate its porosity.

3. Component in Organic Light-Emitting Diodes (OLEDs):

Pyridine-based materials are known to be good electron transporters. The N-oxide functionality can further modify the electronic properties, potentially making this compound or its derivatives suitable for use as electron transport layer (ETL) or host materials in OLEDs. The bromo group allows for further molecular engineering to fine-tune the material's properties for optimal device performance.

This compound is a promising but currently under-explored compound in material science. Its synthesis is achievable through established oxidation methods. Based on its chemical structure, it holds significant potential for the development of new functional polymers, metal-organic frameworks, and materials for organic electronics. Further research into the synthesis of high-purity this compound and the exploration of its reactivity will be crucial in unlocking its full potential in various material science applications. The protocols and logical workflows provided herein serve as a foundational guide for researchers and scientists interested in investigating this versatile molecule.

References

Application Notes and Protocols: Deoxygenation of 2-Bromo-3-methylpyridine 1-oxide to 2-Bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the deoxygenation of 2-Bromo-3-methylpyridine 1-oxide to its corresponding pyridine, 2-Bromo-3-methylpyridine. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. Pyridine N-oxides are often used to control regioselectivity in electrophilic substitution reactions, and their subsequent deoxygenation is a key step to arrive at the final product.[1][2] This note details two effective methods for this conversion: a palladium-catalyzed reaction and a visible light-induced photoredox catalysis protocol.[2][3]

Introduction

Pyridine N-oxides are versatile intermediates in organic synthesis, offering different reactivity patterns compared to their parent pyridine counterparts.[1][2] The N-oxide group activates the pyridine ring for certain substitutions and can be readily removed to yield the desired pyridine derivative. The deoxygenation of this compound is a key transformation for accessing the synthetically useful 2-Bromo-3-methylpyridine building block. Various methods have been developed for the deoxygenation of pyridine N-oxides, including the use of trivalent phosphorus compounds, metal-catalyzed reactions, and photoredox catalysis.[2] The choice of method often depends on the substrate's functional group tolerance and the desired reaction conditions. This document presents two robust protocols that are compatible with the bromo-substituted pyridine N-oxide.

Key Reagents and Equipment

Reagent/EquipmentSupplier
This compoundCommercially available
Palladium(II) acetate (Pd(OAc)₂)Commercially available
1,1'-Bis(diphenylphosphino)ferrocene (dppf)Commercially available
Triethylamine (Et₃N)Commercially available
Acetonitrile (MeCN), anhydrousCommercially available
Thioxanthone (TX)Commercially available
Trifluoromethanesulfonic acid (TfOH)Commercially available
Acetone, anhydrousCommercially available
Microwave reactor or Oil bathStandard laboratory equipment
404 nm LED lamp (30 W)Standard laboratory equipment
Standard glassware for organic synthesisStandard laboratory equipment
Magnetic stirrer and stir barsStandard laboratory equipment
Rotary evaporatorStandard laboratory equipment
Thin Layer Chromatography (TLC) platesCommercially available
Silica gel for column chromatographyCommercially available

Experimental Protocols

Two distinct and effective protocols for the deoxygenation of this compound are presented below.

Protocol 1: Palladium-Catalyzed Deoxygenation

This method utilizes a palladium catalyst and triethylamine as a mild reducing agent. It is highly chemoselective and tolerates a variety of functional groups, including halogens.[3]

Reaction Scheme:

Procedure:

  • To a microwave vial, add this compound (1.0 mmol), Palladium(II) acetate (0.03 mmol, 3 mol%), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.03 mmol, 3 mol%).

  • Add anhydrous acetonitrile (5 mL) and triethylamine (3.0 mmol).

  • Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 150°C for 30 minutes. Alternatively, the reaction can be heated in a sealed tube in an oil bath at the same temperature.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-Bromo-3-methylpyridine.

Expected Outcome:

This protocol is expected to provide a high yield of the deoxygenated product. While specific data for this compound is not cited, similar halogenated substrates have been shown to react efficiently under these conditions.[3]

Protocol 2: Visible Light-Induced Photoredox Deoxygenation

This modern approach employs a photoredox catalyst and visible light to achieve the deoxygenation under mild conditions at room temperature.[2]

Reaction Scheme:

Procedure:

  • In a reaction tube, dissolve this compound (0.2 mmol), thioxanthone (TX) (0.01 mmol, 5 mol%), and trifluoromethanesulfonic acid (TfOH) (0.01 mmol, 5 mol%) in anhydrous acetone (10 mL).

  • Seal the tube and place it approximately 3-5 cm from a 30 W 404 nm LED lamp.

  • Irradiate the reaction mixture at room temperature with stirring for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-Bromo-3-methylpyridine.

Expected Outcome:

This method is known for its broad substrate scope, including various electron-withdrawing and sterically hindered groups, and is expected to provide good to excellent yields for 2-Bromo-3-methylpyridine.[2]

Data Summary

The following table summarizes the reaction conditions for the two protocols. The yields are estimated based on reported results for similar substrates.[2][3]

ProtocolReagentsSolventTemperature (°C)Time (h)Estimated Yield (%)
1Pd(OAc)₂, dppf, Et₃NAcetonitrile1500.5>90
2Thioxanthone, TfOHAcetoneRoom Temp.12-2470-90

Reaction Workflow and Logic

The general workflow for the deoxygenation of this compound involves the setup of the reaction, monitoring its progress, and subsequent purification of the product. The logical relationship between these steps is crucial for a successful synthesis.

Deoxygenation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Weigh Reagents: - this compound - Catalyst & Ligand/Photocatalyst - Additives (e.g., Base, Acid) Solvent Add Anhydrous Solvent Reagents->Solvent Setup Assemble Reaction Vessel (Microwave vial or Reaction tube) Solvent->Setup Heating Heating (Protocol 1) or Irradiation (Protocol 2) Setup->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Concentration Solvent Removal (Rotary Evaporation) Monitoring->Concentration Purification Column Chromatography Concentration->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the deoxygenation of this compound.

Signaling Pathway/Reaction Mechanism

The deoxygenation process, particularly for the photoredox-catalyzed reaction, involves a series of single electron transfer steps. A plausible mechanism is initiated by the excitation of the photocatalyst by visible light, followed by electron transfer processes that ultimately lead to the removal of the oxygen atom from the pyridine N-oxide.

Deoxygenation_Mechanism PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) PC_oxidized Oxidized PC PC_star->PC_oxidized SET N_Oxide 2-Bromo-3-methylpyridine 1-oxide Radical_Anion N-Oxide Radical Anion N_Oxide->Radical_Anion e⁻ from PC* Product 2-Bromo-3-methylpyridine Radical_Anion->Product Oxygen Atom Loss PC_oxidized->PC e⁻ from Reductant Reductant Reductant (e.g., Acetone radical) Reductant_oxidized Oxidized Reductant Reductant->Reductant_oxidized

Caption: Simplified mechanism for photoredox-catalyzed deoxygenation.

Conclusion

The deoxygenation of this compound can be effectively achieved using either palladium-catalyzed or visible light-induced photoredox methods. The choice of protocol will depend on the available equipment and the specific requirements of the synthetic route. Both methods offer high chemoselectivity and are tolerant of the bromo-substituent, making them valuable tools for researchers in drug development and organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-3-methylpyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported method for the synthesis of this compound is the N-oxidation of 2-Bromo-3-methylpyridine using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (DCM).[1]

Q2: What is a typical yield for the N-oxidation of 2-Bromo-3-methylpyridine with m-CPBA?

A2: A typical reported yield for this reaction is around 60%.[1] However, yields can be lower due to various factors addressed in the troubleshooting section.

Q3: What are the main challenges in this synthesis?

A3: The primary challenges include achieving a high yield, potential side reactions, and effective purification of the final product from the reaction mixture, particularly the removal of the m-chlorobenzoic acid byproduct. The starting material, 2-Bromo-3-methylpyridine, can also be sterically hindered at the nitrogen atom due to the adjacent bromo and methyl groups, which can affect the rate and efficiency of the N-oxidation.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The product, this compound, is typically more polar than the starting material, 2-Bromo-3-methylpyridine. A suitable eluent system for TLC analysis is a mixture of ethyl acetate and hexanes.

Q5: What are the key safety precautions when working with m-CPBA?

A5: m-CPBA is a strong oxidizing agent and can be explosive, especially in its pure form. It is also a skin and respiratory irritant. Always handle m-CPBA in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with flammable materials.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Material

If you observe a low conversion of 2-Bromo-3-methylpyridine to the desired N-oxide, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Inactive m-CPBA The activity of m-CPBA can degrade over time, especially if not stored properly. Use freshly purchased or properly stored m-CPBA. Consider titrating the m-CPBA to determine its purity.
Insufficient m-CPBA Ensure you are using a sufficient molar excess of m-CPBA. Typically, 1.1 to 1.5 equivalents are used. For sterically hindered substrates, a larger excess may be required.
Low Reaction Temperature While the reaction is often performed at room temperature, gentle heating (e.g., to 40°C) may be necessary to overcome the activation energy, especially for a sterically hindered pyridine.[3]
Short Reaction Time The reaction time can vary. Monitor the reaction by TLC until the starting material is consumed. A typical reaction time is around 12 hours at room temperature.[1]
Inappropriate Solvent Dichloromethane is a common solvent. If the reaction is sluggish, consider other chlorinated solvents or more polar aprotic solvents, but be aware that solvent polarity can influence reaction rates.[4]
Issue 2: Low Yield of this compound with Starting Material Consumption

If the starting material is consumed but the yield of the desired product is low, investigate the following possibilities.

Potential Cause Troubleshooting Steps
Side Reactions Over-oxidation or other side reactions can occur. Avoid excessive heating and a large excess of m-CPBA.
Product Decomposition Pyridine N-oxides can be thermally sensitive. Maintain a moderate reaction temperature and avoid overheating during work-up and purification.
Difficult Work-up The primary byproduct, m-chlorobenzoic acid, can complicate isolation. An effective work-up procedure is crucial. Consider washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the acidic byproduct.[5]
Purification Losses The product can be lost during purification. For column chromatography, use an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to ensure good separation.[6] The product is quite polar, so a more polar eluent system may be required.
Issue 3: Difficulty in Purifying the Product

Purification of this compound can be challenging due to the presence of m-chlorobenzoic acid.

Problem Solution
Contamination with m-chlorobenzoic acid Aqueous Wash: During the work-up, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate or sodium carbonate to remove the acidic byproduct.[5] Precipitation: In some cases, cooling the reaction mixture can precipitate the m-chlorobenzoic acid, which can then be removed by filtration.[5] Column Chromatography: If the byproduct persists, it can be separated by flash column chromatography. m-Chlorobenzoic acid is highly polar and UV active, making it easy to track and separate.[5]
Oiling out during crystallization This can be due to residual impurities or cooling the solution too quickly. Ensure the crude product is sufficiently pure before attempting crystallization. Allow the solution to cool slowly. Scratching the inside of the flask can sometimes induce crystallization.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-Bromo-3-methylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-Bromo-3-methylpyridine (1.0 eq.) in dichloromethane (10 mL per 1 g of starting material).

  • To the stirred solution at room temperature, slowly add m-CPBA (1.2 eq.) portion-wise.

  • Stir the reaction mixture at room temperature for approximately 12 hours. Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove any precipitated solids.

  • Slowly pour the filtrate into a saturated aqueous solution of sodium thiosulfate to quench any unreacted peroxy acid. Stir for about 1 hour.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.[1]

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 2-Bromo-3-methylpyridine in Dichloromethane reagent Add m-CPBA start->reagent stir Stir at Room Temperature (approx. 12h) reagent->stir filter Filter stir->filter quench Quench with Na2S2O3 (aq) filter->quench wash Wash with NaHCO3 (aq) and Brine quench->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography end_product This compound chromatography->end_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Reactions cluster_solutions_loss Solutions for Work-up Loss start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions/ Decomposition start->side_reactions workup_loss Work-up/Purification Loss start->workup_loss check_reagent Check m-CPBA Activity incomplete_reaction->check_reagent increase_reagent Increase m-CPBA Equivalents incomplete_reaction->increase_reagent increase_temp Increase Reaction Temperature incomplete_reaction->increase_temp increase_time Increase Reaction Time incomplete_reaction->increase_time control_temp Control Temperature side_reactions->control_temp optimize_reagent Optimize m-CPBA Equivalents side_reactions->optimize_reagent optimize_workup Optimize Work-up Procedure (e.g., base wash) workup_loss->optimize_workup optimize_purification Optimize Purification (e.g., column conditions) workup_loss->optimize_purification

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Cross-Coupling Reactions of 2-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-Bromo-3-methylpyridine 1-oxide.

Troubleshooting Guides

This section addresses common issues encountered during Suzuki, Stille, and Sonogashira cross-coupling reactions with this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Symptoms: The starting material, this compound, remains largely unreacted after the expected reaction time.

Potential CauseRecommended Action
Catalyst Inactivity or Decomposition - Use a fresh batch of palladium catalyst. Consider a pre-activated catalyst. - Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%). - Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and maintaining an inert atmosphere (Argon or Nitrogen). The presence of oxygen can lead to the formation of inactive palladium oxides.
Inappropriate Ligand - For Suzuki-Miyaura, consider bulky, electron-rich phosphine ligands like SPhos or XPhos, which can be effective for heteroaryl couplings. - For Stille and Sonogashira, phosphine ligands like PPh₃ or P(o-tol)₃ are common starting points, but screening may be necessary.
Insufficient Base Strength (Suzuki) - The choice of base is critical for the activation of the boronic acid. Screen a panel of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and anhydrous.[1]
Poor Solubility of Reagents - Try a different solvent system (e.g., dioxane/water, toluene, DMF). Gentle heating may improve solubility, but monitor for decomposition.
Pyridine N-oxide Coordination to Catalyst - The N-oxide moiety can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Using bulkier ligands can sometimes mitigate this effect.[2]
Issue 2: Significant Formation of Side Products

Symptoms: The desired coupled product is contaminated with significant amounts of byproducts.

Side ProductPotential Cause & Recommended Action
Homocoupling of Boronic Acid/Organostannane Cause: Often promoted by the presence of oxygen or the in-situ reduction of a Pd(II) precatalyst.[3] Action: - Rigorously degas all solvents and the reaction mixture. - Consider starting with a Pd(0) source like Pd(PPh₃)₄. - Avoid using a large excess of the boronic acid or organostannane reagent. A stoichiometry of 1:1.1 to 1:1.5 (halide:coupling partner) is often sufficient.
Protodebromination (Hydrodehalogenation) Cause: Presence of protic impurities (e.g., water) or formation of palladium hydride species. Action: - Ensure all reagents and solvents are anhydrous. - A screen of different anhydrous bases and solvent systems may be necessary.
Deoxygenation of the Pyridine N-oxide Cause: Certain phosphine ligands and reaction conditions can lead to the reduction of the N-oxide to the corresponding pyridine. This is a known side reaction for pyridine N-oxides under palladium catalysis.[4][5] Action: - Screen different phosphine ligands; less reducing ligands may be beneficial. - Lowering the reaction temperature or reaction time may minimize deoxygenation.
Glaser Coupling (Sonogashira) Cause: Homocoupling of the terminal alkyne, often promoted by the copper(I) co-catalyst in the presence of oxygen. Action: - Ensure strictly anaerobic conditions. - Consider a "copper-free" Sonogashira protocol.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction of this compound sluggish?

A1: The combination of the electron-donating 3-methyl group and the coordinating N-oxide can influence the electronic properties and reactivity of the pyridine ring. The N-oxide can activate the 2-position towards nucleophilic attack, but it can also coordinate to the palladium catalyst, potentially slowing down the catalytic cycle.[2] Furthermore, steric hindrance from the 3-methyl group may disfavor the approach of bulky coupling partners or ligands. Optimization of the ligand, base, and temperature is often necessary.

Q2: What is the most common side reaction in the Suzuki coupling of this substrate?

A2: Besides homocoupling of the boronic acid, protodeboronation of the boronic acid coupling partner is a common side reaction. This is where the boronic acid reacts with a proton source (like water) to return the corresponding arene, thus reducing the amount of nucleophile available for cross-coupling. Using anhydrous conditions and an appropriate base can help minimize this.[2]

Q3: Can the N-oxide group be removed during the reaction?

A3: Yes, deoxygenation of the pyridine N-oxide to the corresponding pyridine is a potential side reaction, particularly under palladium catalysis with certain phosphine ligands that can act as reducing agents.[4][5] If the deoxygenated product is observed, consider screening different ligands or adjusting the reaction conditions (e.g., lower temperature).

Q4: How do I choose the right conditions for a Stille coupling with this compound?

A4: For Stille couplings, common catalysts include Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand like P(o-tol)₃. Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used. A common side reaction is the homocoupling of the organostannane reagent.[6] Ensuring an inert atmosphere is crucial to minimize this.

Q5: What are the key considerations for a Sonogashira coupling with this substrate?

A5: A standard Sonogashira reaction would employ a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylethylamine) in a solvent like THF or DMF. The most common side reaction is the Glaser homocoupling of the terminal alkyne, which is promoted by oxygen and the copper catalyst.[7] To avoid this, ensure thorough degassing and consider using a copper-free protocol if it remains problematic.

Data Presentation

The following tables provide representative yields for cross-coupling reactions of similar 2-bromopyridine derivatives to serve as a benchmark for optimization.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90>85[8]
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100>95[8]
3-Aminophenylboronic acidPd[P(t-Bu)₃]₂K₃PO₄Toluene8092[1]

Table 2: Representative Yields for Stille Coupling of Bromo-Heterocycles

Coupling PartnerCatalystLigandSolventTemp (°C)Yield (%)Reference
(E)-1-Hexenyl-tributylstannanePdCl₂(PPh₃)₂-DMF8085[9]
2-(Tributylstannyl)thiophenePd(PPh₃)₄-Toluene11094[10]
PhenyltributylstannanePd₂(dba)₃P(o-tol)₃Toluene10088[9]

Table 3: Representative Yields for Sonogashira Coupling of 2-Bromopyridine Derivatives

Coupling PartnerCatalystCo-catalystBaseSolventTemp (°C)Yield (%)Reference
PhenylacetylenePd(CF₃COO)₂/PPh₃CuIEt₃NDMF10096[11]
1-OctynePd(PPh₃)₄CuIEt₃NTHF6585[7]
(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂CuIEt₃NDMF8090[12]

Experimental Protocols

The following are generalized experimental protocols that serve as a starting point. Optimization for this compound is likely necessary.

Suzuki-Miyaura Coupling Protocol (General)
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Stille Coupling Protocol (General)
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the organostannane (1.1 equiv).

  • Reaction: Heat the reaction to 90-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: After cooling, dilute with an organic solvent. To remove tin byproducts, wash the organic layer with an aqueous solution of KF or DBU. Then wash with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Sonogashira Coupling Protocol (General)
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv). Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir at room temperature or heat to 50-80 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After completion, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Cross_Coupling_Workflow General Cross-Coupling Experimental Workflow A 1. Reaction Setup (Substrate, Coupling Partner, Catalyst, Base/Additive) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Solvent Addition (Degassed Solvent) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Monitoring (TLC, LC-MS, GC-MS) D->E E->D Incomplete F 6. Work-up (Quenching, Extraction, Washing) E->F Complete G 7. Purification (Column Chromatography) F->G H Pure Product G->H

General experimental workflow for cross-coupling reactions.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Cross-Coupling Start Low or No Yield A Check Catalyst Activity - Use fresh catalyst - Increase loading - Ensure inert atmosphere Start->A B Optimize Ligand - Screen bulky, electron-rich ligands A->B C Optimize Base (Suzuki) - Screen different bases (K2CO3, Cs2CO3, K3PO4) - Ensure base is anhydrous B->C D Check Reagent Solubility - Try different solvent systems C->D E Significant Side Products? D->E F Address Side Reactions (See Issue 2 in Troubleshooting Guide) E->F Yes G Re-run Optimized Reaction E->G No F->G

Decision tree for troubleshooting low product yield.

Side_Reaction_Pathways Potential Side Reaction Pathways Start This compound + Coupling Partner Desired Desired Cross-Coupled Product Start->Desired Main Reaction Pathway Side1 Homocoupling (Coupling Partner Dimer) Start->Side1 Side2 Protodebromination (3-methylpyridine 1-oxide) Start->Side2 Side4 Glaser Coupling (Alkyne Dimer - Sonogashira) Start->Side4 Sonogashira Side3 Deoxygenation (Coupled Product without N-oxide) Desired->Side3

Overview of potential competing side reactions.

References

Technical Support Center: 2-Bromo-3-methylpyridine 1-oxide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-3-methylpyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

Common impurities can include unreacted starting material (2-Bromo-3-methylpyridine), residual oxidizing agents (like peracetic acid or m-CPBA), and decomposition products. Given the hygroscopic nature of many pyridine N-oxides, water is also a common impurity[1]. Depending on the synthetic route, isomeric byproducts or over-oxidized species could also be present.

Q2: My purified this compound is a viscous oil or syrupy residue, not a solid. Is this normal?

Pyridine N-oxides are known to be very hygroscopic, readily absorbing moisture from the atmosphere to form oils or syrups[1]. The predicted boiling point of this compound is high (341.4±22.0 °C), and it is often isolated as a solid after rigorous drying[2]. If you obtain an oil, it is likely due to residual solvent or absorbed water.

Q3: How can I effectively dry my this compound sample?

Due to the hygroscopic nature of pyridine N-oxides, standard drying methods may be insufficient. A recommended technique is azeotropic distillation with toluene. This involves adding excess toluene to your compound and distilling it off under normal pressure, repeating the process with a fresh portion of toluene. Subsequently, drying the residue under high vacuum overnight (with a cold trap) can yield a dry, solid product[1].

Q4: I am having difficulty analyzing the purity of my this compound by reverse-phase HPLC. What can I do?

Pyridine N-oxides are very polar compounds and often show poor retention on standard C18 columns, sometimes eluting with the solvent front[3]. For better retention and peak shape on reverse-phase HPLC, consider using a mobile phase with a high aqueous component and a pH above 8. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique for analyzing these polar compounds[3].

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Purification - Incomplete extraction from the aqueous phase during workup.- Perform multiple extractions (at least 3x) with a suitable organic solvent like dichloromethane[4].- Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction.
- Product loss during column chromatography.- Choose an appropriate solvent system for column chromatography by first performing TLC analysis.- Avoid highly polar eluents that may cause the product to streak on the column.
- Decomposition of the product.- Pyridine N-oxides are generally stable, but avoid excessive heat or strong acidic/basic conditions during purification[1].
Product Fails to Solidify/Crystallize - Presence of residual solvent.- Dry the product under high vacuum for an extended period. Gentle heating under vacuum may help if the compound is thermally stable.
- Presence of water (hygroscopic nature).- Perform azeotropic distillation with toluene to remove water[1].- Handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon).
- Impurities preventing crystallization.- Re-purify the material using flash column chromatography to remove impurities.- Attempt recrystallization from a different solvent system.
Poor Separation During Column Chromatography - Inappropriate solvent system (eluent).- Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives good separation (Rf value of the product around 0.3-0.4).
- Column overloading.- Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight).
- Sample loaded in a solvent that is too polar.- Dissolve the crude product in a minimal amount of a low-polarity solvent (like dichloromethane or the initial eluent) for loading onto the column[5].

Experimental Protocols

Protocol 1: Post-Synthesis Aqueous Workup and Extraction

This protocol is a general procedure following the oxidation of 2-Bromo-3-methylpyridine.

Materials:

  • Reaction mixture

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, flasks

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add saturated sodium thiosulfate solution to quench any remaining oxidizing agent. Stir for 15-20 minutes at room temperature[4].

  • Slowly add saturated sodium bicarbonate solution to neutralize the mixture. Be cautious of gas evolution[4].

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers.

  • Wash the combined organic phase with saturated sodium bicarbonate solution[4].

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound[4].

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents for eluent (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Chromatography column

  • Collection tubes

Procedure:

  • Select Eluent: Determine a suitable solvent system using TLC. A common starting point for polar compounds like N-oxides is a gradient of ethyl acetate in hexane, or methanol in dichloromethane. Aim for an Rf value of ~0.3 for the product.

  • Pack Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane or dichloromethane). Pack the column with the slurry, ensuring no air bubbles are trapped[5].

  • Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Load the solution onto the top of the silica gel bed[5].

  • Elute: Begin elution with the low-polarity solvent, gradually increasing the polarity by adding the more polar solvent.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Recrystallization

If the purified product is a solid but contains minor impurities, recrystallization can be an effective final purification step.

Materials:

  • Purified this compound

  • A suitable solvent or solvent pair (e.g., ether, isopropanol/hexane, ethyl acetate/hexane)

  • Erlenmeyer flasks, hot plate, ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve Crude Product: In an Erlenmeyer flask, dissolve the solid product in a minimum amount of a suitable hot solvent. Finding the right solvent is key; the compound should be soluble at high temperatures but sparingly soluble at low temperatures.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation[6].

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.

Visualizations

experimental_workflow synthesis Crude Reaction Mixture workup Aqueous Workup & Extraction synthesis->workup crude_product Crude Product (Oil/Solid) workup->crude_product Removes inorganic salts, unreacted reagents drying Drying (High-Vac / Azeotrope) crude_product->drying dry_crude Dry Crude Product drying->dry_crude Removes water & solvent chromatography Flash Column Chromatography dry_crude->chromatography pure_fractions Pure Fractions in Solvent chromatography->pure_fractions Separates by polarity concentration Solvent Removal (Rotovap) pure_fractions->concentration pure_product Purified Product concentration->pure_product recrystallization Recrystallization (Optional) pure_product->recrystallization final_product Final High-Purity Solid recrystallization->final_product Removes minor impurities troubleshooting_logic start Product Fails to Solidify? check_solvent Check for Residual Solvent start->check_solvent Yes success Solid Product start->success No high_vac Dry Under High Vacuum check_solvent->high_vac Yes check_water Suspect Water Contamination? check_solvent->check_water No high_vac->start Still oily high_vac->success Success azeotrope Azeotropic Distillation (Toluene) check_water->azeotrope Yes check_purity Check Purity (TLC/HPLC) check_water->check_purity No azeotrope->start Still oily azeotrope->success Success repurify Re-purify via Chromatography check_purity->repurify Impurities Detected check_purity->success Pure & Solid repurify->start

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 2-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 2-Bromo-3-methylpyridine 1-oxide. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The main challenge arises from the pyridine N-oxide moiety. The lone pair of electrons on the oxygen atom and the nitrogen atom can coordinate with the palladium catalyst, potentially forming inactive or less active catalytic species. This coordination can hinder the catalytic cycle, leading to sluggish or incomplete reactions. Careful selection of ligands and reaction conditions is crucial to mitigate this catalyst inhibition.

Q2: What is a typical starting catalyst loading for cross-coupling reactions with this substrate?

A2: For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, a typical starting catalyst loading ranges from 1 to 5 mol%.[1] For a challenging substrate like this compound, it is advisable to begin optimization within the 2-5 mol% range to ensure the reaction initiates.[1] Further optimization can then be conducted to reduce the catalyst loading for improved cost-effectiveness and to minimize residual palladium in the final product.

Q3: How do I select the appropriate ligand for my reaction?

A3: The choice of ligand is critical for success. For Suzuki-Miyaura couplings with pyridine-containing substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective.[2] These ligands can shield the palladium center, preventing coordination with the pyridine N-oxide, and promote the key steps of the catalytic cycle. For Buchwald-Hartwig aminations, ligands like BINAP and DPPF have been used successfully with similar substrates.[3]

Q4: Can I perform these reactions under an air atmosphere?

A4: It is strongly discouraged. Palladium(0) catalysts are generally unstable in the presence of oxygen, which can lead to catalyst deactivation.[2] Oxygen can also promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[2] To ensure optimal results and reproducibility, all reactions should be carried out under an inert atmosphere, such as nitrogen or argon.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Step
Catalyst Inactivity or Degradation - Use a fresh batch of palladium catalyst and ensure it has been stored under appropriate inert conditions.[1] - For reactions using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), ensure your conditions promote reduction to the active Pd(0) species.[4] - Consider using more robust pre-formed catalysts or palladacycle pre-catalysts.[2]
Insufficient Catalyst Loading - Incrementally increase the catalyst loading, for example, from 2 mol% to 5 mol%, and monitor the effect on conversion.[1] Be aware that excessively high loadings can sometimes lead to an increase in side products.
Inappropriate Ligand - The chosen ligand may not be suitable for this specific substrate. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos for Suzuki; BINAP, DPPF for Buchwald-Hartwig).[2][3]
Sub-optimal Temperature - The reaction may require higher temperatures to proceed. Cautiously increase the reaction temperature in increments of 10-20 °C. Typical temperature ranges are 80-120 °C.[5]
Poor Solubility of Reagents - Ensure all starting materials are adequately dissolved in the solvent at the reaction temperature. If solubility is an issue, consider screening alternative solvents or solvent mixtures (e.g., 1,4-dioxane/water, toluene, DMF).[2][6]
Issue 2: Significant Formation of Byproducts (e.g., Homocoupling, Debromination)
Possible Cause Troubleshooting Step
Presence of Oxygen - Thoroughly degas all solvents and the reaction mixture before starting the reaction. This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles.[2] Maintain a positive pressure of inert gas throughout the reaction.
Inappropriate Base - The choice and amount of base can significantly influence side reactions. For Suzuki reactions, consider switching to a different base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[2] For Buchwald-Hartwig aminations, ensure a non-nucleophilic, strong base like NaOtBu or LHMDS is used.[3]
Protodeboronation of Boronic Acid (Suzuki) - This is more common with aqueous bases.[2] Ensure you are using anhydrous solvents if possible, or consider switching to more stable boronic esters (e.g., pinacol esters).[2]
High Catalyst Loading - While a higher catalyst loading can improve conversion of the starting material, it can sometimes also accelerate the formation of byproducts. If byproduct formation is significant at high loadings, try to find a balance by slightly reducing the catalyst concentration.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with analogous 2-bromopyridine derivatives. These should serve as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Typical YieldNotes
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA classic and cost-effective system.[6]
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA common and reliable catalyst.[6]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.[6]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.[6]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Typical Yield (%)
MorpholinePd₂(dba)₃ (1.5)RuPhos (3)LiHMDS (1.5)Toluene1001683[3]
DiethylaminePd(OAc)₂ (2)dppp (2)NaOtBu (1.4)Toluene80-98[3]
AnilinePd(OAc)₂ (2)XPhos (4)KOtBu (1.5)Toluene1000.17 (MW)>95[3]
n-PropylaminePd(OAc)₂ (2)dppp (2)NaOtBu (1.4)Toluene80-70[3]

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. They are based on procedures for structurally similar compounds and should be optimized for your specific application.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[6]

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)[6]

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[6]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.[6]

  • Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Add the degassed solvent system via syringe.[6]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)[3]

  • Phosphine ligand (e.g., BINAP, 1.5-10 mol%)[3]

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)[3]

  • Anhydrous, degassed solvent (e.g., Toluene)[3]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.[3]

  • Seal the vessel and evacuate and backfill with an inert gas three times.[3]

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation if necessary.[3]

  • Add this compound and the amine to the reaction mixture.[3]

  • Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_reagents Weigh Reagents: - this compound - Coupling Partner - Base setup Combine Reagents & Catalyst in Dry Glassware prep_reagents->setup prep_catalyst Prepare Catalyst System: - Pd Source - Ligand prep_catalyst->setup prep_solvent Degas Solvent add_solvent Add Degassed Solvent prep_solvent->add_solvent inert Evacuate & Backfill with Inert Gas (3x) setup->inert inert->add_solvent heat Heat to Optimized Temperature add_solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute & Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify product Isolated Product purify->product

A general experimental workflow for cross-coupling reactions.

troubleshooting_logic start Low Conversion? catalyst Check Catalyst Activity & Increase Loading (2-5 mol%) start->catalyst Yes byproducts Significant Byproducts? start->byproducts No ligand Screen Bulky, Electron-Rich Ligands catalyst->ligand temp Increase Temperature (80-120 °C) ligand->temp recheck Re-evaluate Conversion temp->recheck recheck->catalyst No Improvement recheck->byproducts Improved degas Ensure Rigorous Degassing byproducts->degas Yes optimize Further Optimization byproducts->optimize No base Optimize Base Choice & Equivalents degas->base base->optimize success Successful Reaction optimize->success

A decision tree for troubleshooting common reaction issues.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-methylpyridine 1-oxide. The following information addresses common issues related to solvent effects on the reactivity of this compound in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in nucleophilic aromatic substitution (SNAc) reactions?

This compound is an activated substrate for nucleophilic aromatic substitution. The pyridine N-oxide functional group acts as an electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. The bromine atom at the 2-position is a good leaving group, facilitating substitution reactions with a variety of nucleophiles.

Q2: How does solvent choice impact the rate of nucleophilic substitution on this compound?

Solvent polarity plays a crucial role in the reaction rate. Generally, polar aprotic solvents are preferred for SNAr reactions. These solvents can solvate the cation but not the anion, which increases the effective nucleophilicity of the attacking nucleophile. In contrast, polar protic solvents can solvate both the cation and the anion, which can stabilize the nucleophile and decrease its reactivity.

Q3: Which solvents are recommended for reactions with this compound?

  • Polar Aprotic Solvents (Recommended): Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and 1,4-dioxane are excellent choices for promoting rapid SNAr reactions.

  • Polar Protic Solvents: Alcohols like ethanol and methanol can be used, but reaction rates are generally slower compared to polar aprotic solvents.

  • Nonpolar Solvents: Toluene, hexane, and benzene are generally not recommended as they are poor solvents for the typically polar reactants and intermediates in SNAr reactions.

Q4: Can the solvent influence the reaction mechanism?

Yes, the solvent can influence whether the reaction proceeds via a concerted or a stepwise mechanism. In many cases, nucleophilic aromatic substitution on activated rings like pyridine N-oxides proceeds through a stepwise mechanism involving a Meisenheimer complex intermediate. Polar solvents help to stabilize this charged intermediate, thereby lowering the activation energy of the reaction.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion 1. Inappropriate solvent: Using a nonpolar or polar protic solvent can significantly slow down the reaction. 2. Low reaction temperature: Many SNAr reactions require heating to proceed at a reasonable rate. 3. Poor nucleophile: The chosen nucleophile may not be strong enough to attack the aromatic ring.1. Solvent Change: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Use a Stronger Nucleophile: If possible, use a more reactive nucleophile or add a base to deprotonate the nucleophile in situ.
Formation of side products 1. Reaction with solvent: Some solvents, particularly nucleophilic ones like alcohols, can compete with the intended nucleophile. 2. Decomposition of starting material or product: High temperatures can lead to degradation. 3. Competing reaction pathways: The nucleophile might attack other positions on the ring or react with other functional groups.1. Use an Inert Solvent: Choose a non-nucleophilic solvent like DMF or DMSO. 2. Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. 3. Protecting Groups: If necessary, use protecting groups to block other reactive sites.
Difficulty in product isolation 1. High-boiling point solvent: Solvents like DMF and DMSO can be difficult to remove. 2. Product solubility: The product may be highly soluble in the reaction solvent, leading to losses during workup.1. Solvent Extraction: After the reaction, dilute with a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Azeotropic Distillation: For some solvents, azeotropic removal with a lower-boiling point solvent can be effective.

Data Presentation

The following table summarizes the expected relative reaction rates for the nucleophilic substitution of this compound with a generic amine nucleophile in various solvents, based on general principles of SNAr reactions.

Solvent Solvent Type Dielectric Constant (ε) Expected Relative Rate
Dimethyl sulfoxide (DMSO)Polar Aprotic47Very High
Dimethylformamide (DMF)Polar Aprotic37High
Acetonitrile (MeCN)Polar Aprotic36Moderate to High
1,4-DioxanePolar Aprotic2.2Moderate
Ethanol (EtOH)Polar Protic25Low to Moderate
Methanol (MeOH)Polar Protic33Low
TolueneNonpolar2.4Very Low

Note: The expected relative rates are qualitative and based on established principles of solvent effects in SNAr reactions. Actual rates will depend on the specific nucleophile, temperature, and other reaction conditions.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general method for the reaction of this compound with an amine nucleophile in a polar aprotic solvent.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Anhydrous dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Reactants This compound + Nucleophile (Nu-) Intermediate σ-complex (anionic) Reactants->Intermediate Nucleophilic attack Products Substituted Product + Bromide ion (Br-) Intermediate->Products Leaving group departure

Caption: General mechanism for the SNAr reaction of this compound.

Solvent_Selection_Workflow Start Start: Planning SNAr Reaction Decision1 Is the nucleophile charged? Start->Decision1 Solvent_Choice1 Use Polar Aprotic Solvent (e.g., DMF, DMSO) Decision1->Solvent_Choice1 Yes Solvent_Choice2 Polar Aprotic or Polar Protic Solvent Decision1->Solvent_Choice2 No Decision2 Is reaction slow? Solvent_Choice1->Decision2 Solvent_Choice2->Decision2 Action1 Increase Temperature Decision2->Action1 Yes End Reaction Optimized Decision2->End No Action1->Decision2 Action2 Consider a more polar aprotic solvent Action1->Action2 Action2->Decision2

Technical Support Center: Overcoming Low Reactivity of 2-Bromo-3-methylpyridine 1-oxide in C-C Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-Bromo-3-methylpyridine 1-oxide in various C-C coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in C-C coupling reactions?

A1: The low reactivity of this compound can be attributed to a combination of electronic and steric factors. The pyridine N-oxide moiety is electron-rich, which can decrease the electrophilicity of the C-Br bond, making oxidative addition to the palladium catalyst more difficult. Additionally, the lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive catalytic species. The methyl group at the 3-position can also introduce some steric hindrance around the reactive site.

Q2: Which C-C coupling reactions are most affected by the low reactivity of this substrate?

A2: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings are most commonly affected. These reactions rely on a smooth catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination, any of which can be hindered by the properties of this compound.

Q3: What are the general strategies to improve the success of C-C coupling with this compound?

A3: Key strategies include:

  • Catalyst and Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalyst activity and prevent catalyst inhibition.

  • Reaction Conditions: Optimization of the base, solvent, temperature, and reaction time is crucial. Stronger bases and higher temperatures are often required.

  • Activation of the Coupling Partner: In Suzuki reactions, converting the boronic acid to a more reactive boronate ester or trifluoroborate salt can be beneficial.

Q4: Are there any specific advantages to using the N-oxide form of 2-Bromo-3-methylpyridine?

A4: Yes, while it can present challenges, the N-oxide can also be advantageous. It can direct ortho-lithiation and subsequent functionalization. Furthermore, after a successful coupling reaction, the N-oxide can be readily deoxygenated to the corresponding pyridine derivative, offering a strategic synthetic route.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Potential Cause Suggested Solution
Catalyst Inactivity or Inhibition 1. Use a fresh, high-quality palladium catalyst. 2. Switch to a more active catalyst system. For Suzuki couplings, consider pre-formed palladium catalysts with bulky, electron-rich ligands like SPhos or XPhos.[1] 3. Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).
Inappropriate Ligand 1. Screen a panel of ligands. For challenging substrates, bulky and electron-rich phosphine ligands are often necessary to promote oxidative addition and prevent catalyst deactivation.[1]
Insufficient Base Strength or Solubility 1. Use a stronger base. For Suzuki couplings, consider switching from carbonates (e.g., Na₂CO₃, K₂CO₃) to phosphates (e.g., K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2] 2. Ensure the base is finely powdered and anhydrous. 3. Choose a solvent system where the base is more soluble. A combination of an organic solvent and water is often used in Suzuki reactions to aid solubility.
Low Reaction Temperature 1. Increase the reaction temperature. C-C couplings with less reactive substrates often require higher temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.
Poor Quality of Reagents or Solvents 1. Use anhydrous and degassed solvents. Oxygen can lead to catalyst decomposition and promote side reactions.[1] 2. Ensure starting materials are pure. Impurities can poison the catalyst.
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling, Debromination)
Potential Cause Suggested Solution
Homocoupling of Boronic Acid (Suzuki) 1. Thoroughly degas all solvents and the reaction mixture. This is often caused by the presence of oxygen.[2] 2. Use a pre-formed Pd(0) catalyst or an efficient pre-catalyst system to minimize the presence of Pd(II) species that can promote homocoupling.
Glaser Coupling (Sonogashira) 1. Maintain strictly anaerobic conditions. Oxygen promotes the oxidative dimerization of the alkyne.[3] 2. Reduce the amount of copper(I) co-catalyst or consider a copper-free Sonogashira protocol.
Debromination of Starting Material 1. Use anhydrous solvents and reagents. The presence of water can lead to the replacement of the bromine atom with a hydrogen. 2. Choose a non-protic solvent if possible.
Protodeboronation of Boronic Acid (Suzuki) 1. Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[1] 2. Employ milder bases like KF or CsF.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for C-C coupling reactions of 2-bromopyridine N-oxides and related substrates. This data can serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridine N-Oxide Derivatives with Arylboronic Acids [4]

EntryPyridine N-oxide SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromopyridine N-oxidePhenylboronic acidPd(OAc)₂ (0.25)(i-Pr)₂NHWater100192
22-Bromopyridine N-oxide4-Methylphenylboronic acidPd(OAc)₂ (0.25)(i-Pr)₂NHWater100195
32-Bromopyridine N-oxide4-Methoxyphenylboronic acidPd(OAc)₂ (0.25)(i-Pr)₂NHWater100161
42-Bromo-5-(trifluoromethyl)pyridine N-oxidePhenylboronic acidPd(OAc)₂ (0.25)(i-Pr)₂NHWater100175

Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes (Analogous System) [5][6]

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5), PPh₃ (5)CuI (5)Et₃NDMF100396
21-HexynePd(CF₃COO)₂ (2.5), PPh₃ (5)CuI (5)Et₃NDMF100385
33-EthynyltoluenePd(CF₃COO)₂ (2.5), PPh₃ (5)CuI (5)Et₃NDMF100393

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound (Adapted from Analogous Systems)

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv)

  • Anhydrous and degassed 1,4-dioxane/water (e.g., 4:1 mixture)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling of this compound (Adapted from Analogous Systems)

This protocol is a generalized procedure and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (5 mol%)

  • Et₃N (2.0 equiv)

  • Anhydrous and degassed THF

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed THF and Et₃N, followed by the terminal alkyne.

  • Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with diethyl ether, and wash with an aqueous KF solution to precipitate tin byproducts (if applicable).

  • Filter the mixture through a pad of Celite®, and wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Visualizations

Experimental_Workflow reagents 1. Reagent Preparation - this compound - Coupling Partner - Catalyst & Ligand - Base setup 2. Reaction Setup - Add solids to dry flask - Inert atmosphere (evacuate/backfill) reagents->setup solvent 3. Solvent Addition - Add degassed solvent(s) setup->solvent reaction 4. Reaction - Heat to desired temperature - Stir vigorously solvent->reaction monitoring 5. Monitoring - TLC, LC-MS, or GC-MS reaction->monitoring workup 6. Workup - Cool to room temperature - Quench and extract monitoring->workup Reaction complete purification 7. Purification - Column chromatography workup->purification analysis 8. Characterization - NMR, MS, etc. purification->analysis

Caption: A generalized experimental workflow for C-C coupling reactions.

Troubleshooting_Logic start Low or No Yield cause1 Check Catalyst System start->cause1 cause2 Review Reaction Conditions start->cause2 cause3 Assess Reagent Quality start->cause3 solution1a Use bulky, electron-rich ligand (e.g., SPhos, XPhos) cause1->solution1a Inactive/Inhibited? solution1b Increase catalyst loading cause1->solution1b Inactive/Inhibited? solution1c Use fresh catalyst cause1->solution1c Inactive/Inhibited? solution2a Increase temperature cause2->solution2a Suboptimal? solution2b Screen stronger bases (e.g., K3PO4, Cs2CO3) cause2->solution2b Suboptimal? solution2c Change solvent system cause2->solution2c Suboptimal? solution3a Use anhydrous, degassed solvents cause3->solution3a Poor Quality? solution3b Purify starting materials cause3->solution3b Poor Quality?

Caption: A decision tree for troubleshooting low-yielding reactions.

References

preventing homocoupling in Suzuki reactions with 2-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 2-Bromo-3-methylpyridine 1-oxide, with a specific focus on preventing homocoupling side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling of the boronic acid reagent in my Suzuki reaction with this compound?

A1: Homocoupling of the boronic acid is a common side reaction and is primarily caused by the presence of oxygen in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the unwanted coupling of two boronic acid molecules.[2] To a lesser extent, high temperatures and certain bases can also contribute to this side reaction.

Q2: I am observing significant debromination of my this compound starting material. What could be the cause?

A2: Debromination, or more accurately, protodebromination, where the bromine atom is replaced by a hydrogen atom, can occur due to the presence of protic impurities, such as water, in the reaction.[3] This side reaction consumes your starting material and reduces the overall yield of the desired cross-coupled product.

Q3: Can the pyridine N-oxide functionality interfere with the palladium catalyst?

A3: Yes, the pyridine nitrogen, even as an N-oxide, can coordinate with the palladium catalyst.[4] This coordination can sometimes lead to catalyst inhibition or deactivation, resulting in low or no conversion. The use of bulky, electron-rich ligands can often mitigate this issue by sterically shielding the palladium center.[1]

Q4: Is a specific type of palladium catalyst and ligand combination recommended for coupling with this compound?

A4: While standard catalysts like Pd(PPh₃)₄ can be effective, for challenging substrates such as heteroaryl halides, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results.[2][5] These ligands promote the formation of the active monoligated palladium(0) species and can enhance both the rate and yield of the cross-coupling reaction.

Q5: How critical is the choice of base and solvent in preventing homocoupling?

A5: The choice of base and solvent is crucial.[6][7] An appropriate base is necessary to activate the boronic acid for the transmetalation step.[8] However, a base that is too strong or used in excess can sometimes promote homocoupling.[9] The solvent system must be capable of dissolving the reactants and be thoroughly degassed to remove oxygen. Common solvent systems include mixtures of an organic solvent like dioxane or toluene with water.[6]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the Suzuki coupling of this compound.

Issue 1: Significant Homocoupling of the Boronic Acid Observed

Symptoms:

  • A significant amount of a symmetrical biaryl byproduct derived from your boronic acid is detected by TLC, GC-MS, or LC-MS.

  • The yield of the desired cross-coupled product is lower than expected.

Potential Causes & Solutions:

Potential CauseRecommended Action
Presence of Oxygen The active Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period.[1] Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
Inappropriate Base While a base is necessary, some strong bases in aqueous conditions can promote this side reaction.[9] Consider screening different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] Ensure the base is finely powdered and anhydrous.[2]
High Reaction Temperature Elevated temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer duration.[3]
Excess Boronic Acid While a slight excess of the boronic acid is common, a large excess can lead to increased homocoupling.[3] Use a stoichiometry closer to 1:1.1 or 1:1.2 (Aryl Halide:Boronic Acid).
Issue 2: Low or No Conversion of this compound

Symptoms:

  • Analysis of the reaction mixture shows a large amount of unreacted this compound.

  • Little to no desired product is formed.

Potential Causes & Solutions:

Potential CauseRecommended Action
Catalyst Inactivity/Deactivation The pyridine N-oxide may be inhibiting the catalyst.[4] Switch to a more robust catalyst system with bulky, electron-rich ligands like SPhos or XPhos.[2][3] Increase the catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%).[3]
Insufficient Base Strength The chosen base may be too weak to effectively promote the transmetalation step.[1] Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[5]
Poor Solubility of Reagents If the reactants are not sufficiently soluble, the reaction will be slow or incomplete.[3] Try a different solvent system, such as dioxane/water, toluene/water, or DMF.[10]
Low Reaction Temperature The reaction may require more thermal energy to proceed. Cautiously increase the reaction temperature in increments of 10 °C.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki Coupling of this compound

This protocol provides a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos, or a pre-formed catalyst like Pd(PPh₃)₄)

  • Anhydrous base (e.g., K₃PO₄, Cs₂CO₃), finely powdered

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water 4:1)[11]

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the finely powdered, anhydrous base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., 1-3 mol% Pd₂(dba)₃) and the ligand (e.g., 2-6 mol% SPhos).[1]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions that can be adapted for the Suzuki coupling of this compound, with a focus on minimizing side reactions.

Table 1: Recommended Catalyst Systems for Heteroaryl Halide Coupling

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃SPhos1-3 (Pd), 2-6 (Ligand)Highly active for challenging heteroaryl halides, often reduces reaction times and temperatures.[12]
Pd(OAc)₂PPh₃1-2 (Pd), 2-4 (Ligand)A classic, cost-effective system, but may be less effective for this specific substrate.[12]
PdCl₂(dppf)-2-3Effective for a broad range of substrates.[12]
Pd(PPh₃)₄-2-5A common and reliable catalyst, though may require higher temperatures.[12]

Table 2: Influence of Base and Solvent on Suzuki Coupling Reactions

Base (Equiv.)SolventTemperature (°C)General Outcome
K₃PO₄ (2-3)Dioxane/H₂O100-110Often provides excellent yields for challenging substrates.[12]
Cs₂CO₃ (2)Dioxane100Very effective, though more expensive.[9]
K₂CO₃ (2)Toluene/H₂O100A common and cost-effective choice.[9]
Na₂CO₃ (2)DME/H₂O80-90A reliable and mild base.[12]

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R-Pd(II)-R' Complex Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product R-R' Coupled Product RedElim->Product ArylHalide R-X (2-Bromo-3-methyl- pyridine 1-oxide) ArylHalide->OxAdd BoronicAcid R'-B(OR)2 Boronate [R'-B(OR)2(Base)]- BoronicAcid->Boronate + Base Base Base Boronate->Transmetalation Troubleshooting_Homocoupling Troubleshooting Homocoupling in Suzuki Reactions Start High Homocoupling Observed Check_Oxygen Is the system rigorously deoxygenated? Start->Check_Oxygen Degas Action: Thoroughly degas solvents and use inert atmosphere. Check_Oxygen->Degas No Check_Base Is the base and its concentration optimal? Check_Oxygen->Check_Base Yes Degas->Check_Base Screen_Bases Action: Screen different anhydrous bases (K3PO4, Cs2CO3). Ensure it is finely powdered. Check_Base->Screen_Bases No Check_Temp Is the reaction temperature too high? Check_Base->Check_Temp Yes Screen_Bases->Check_Temp Lower_Temp Action: Reduce reaction temperature and increase reaction time. Check_Temp->Lower_Temp Yes Check_Stoichiometry Is there a large excess of boronic acid? Check_Temp->Check_Stoichiometry No Lower_Temp->Check_Stoichiometry Adjust_Stoichiometry Action: Reduce boronic acid to 1.1-1.2 equivalents. Check_Stoichiometry->Adjust_Stoichiometry Yes Success Homocoupling Minimized Check_Stoichiometry->Success No Adjust_Stoichiometry->Success

References

Technical Support Center: Managing Protodebromination of 2-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-3-methylpyridine 1-oxide. The focus of this guide is to address the common side reaction of protodebromination, where the bromine atom at the 2-position is replaced by a hydrogen atom, leading to the formation of 3-methylpyridine 1-oxide.

Troubleshooting Guide: Protodebromination

This guide is designed to help you identify the potential causes of protodebromination in your reactions involving this compound and provides actionable solutions to minimize this unwanted side reaction.

Question 1: I am observing a significant amount of 3-methylpyridine 1-oxide in my reaction mixture. What are the likely causes and how can I prevent it?

Answer: The formation of 3-methylpyridine 1-oxide is a result of protodebromination, a common side reaction in cross-coupling chemistry. The primary causes can be broadly categorized as follows:

  • Reaction Conditions: High temperatures, prolonged reaction times, and the presence of proton sources (like water or alcohols) can promote protodebromination.

  • Reagent Choice: The selection of the base, palladium catalyst, and ligand plays a crucial role. Some combinations are more prone to generating palladium hydride species, which are often implicated in protodebromination.

  • Reagent Quality: The purity of your starting materials, reagents, and solvents is critical. Impurities can interfere with the catalytic cycle and lead to side reactions.

To minimize protodebromination, a systematic optimization of your reaction conditions is recommended. The following table summarizes the potential impact of various parameters.

Data Presentation: Impact of Reaction Parameters on Protodebromination

ParameterCondition Favoring ProtodebrominationRecommended Adjustment to Minimize ProtodebrominationRationale
Base Strong, sterically unhindered bases (e.g., NaOH, NaOMe, NaOtBu).Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[1]Strong bases can generate palladium hydride species that act as reducing agents for the C-Br bond. Weaker bases are less likely to promote this pathway.[1]
Solvent Protic solvents (e.g., alcohols) or wet aprotic solvents.Dry, aprotic solvents (e.g., dioxane, toluene, THF).Protic solvents can serve as a proton source for the protodebromination reaction. Ensuring anhydrous conditions is crucial.[1]
Temperature High reaction temperatures (>100 °C).[2]Lower reaction temperatures (e.g., 80-90 °C) with potentially longer reaction times.[2]Higher temperatures can accelerate the rate of protodebromination relative to the desired coupling reaction.
Catalyst/Ligand Less bulky, electron-poor ligands.Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1]Bulky ligands can sterically hinder the approach of hydride species to the palladium center and promote the desired reductive elimination step.[1]
Atmosphere Presence of oxygen.Rigorously degassed reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen).[1]Oxygen can lead to catalyst decomposition and the formation of species that may contribute to side reactions.[1]

Question 2: My Suzuki-Miyaura coupling of this compound is giving low yields of the desired product and a significant amount of the protodebrominated byproduct. What specific steps can I take?

Answer: For Suzuki-Miyaura reactions, the following troubleshooting steps are recommended:

  • Switch to a Weaker Base: If you are using a strong base like NaOH or NaOtBu, switch to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

  • Use a Bulky Ligand: Employ a bulky, electron-rich phosphine ligand such as SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃.[1]

  • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and ensure your boronic acid and base are anhydrous.

  • Degas Thoroughly: Degas your solvent and the reaction mixture by sparging with an inert gas or by using the freeze-pump-thaw method.[1]

  • Optimize Temperature: Start with a lower reaction temperature (e.g., 80 °C) and monitor the reaction progress. If the reaction is sluggish, you can incrementally increase the temperature.

Question 3: I am attempting a Buchwald-Hartwig amination and observing significant protodebromination. How should I adjust my protocol?

Answer: In Buchwald-Hartwig aminations, the choice of base is critical. While strong bases are often required, they can also promote protodebromination.[3] Consider the following adjustments:

  • Base Selection: If using NaOtBu, you might try switching to a slightly weaker but still effective base like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄), although this may require higher temperatures or longer reaction times.[4]

  • Ligand Screening: Ligands like BINAP or DPPF are often effective for amination reactions.[5] A screening of different ligands may be necessary to find the optimal one for your specific substrate and amine.

  • Solvent Choice: Ensure you are using a dry, aprotic solvent such as toluene or dioxane.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound? A1: this compound is a relatively stable compound but can be susceptible to degradation under harsh conditions, such as high temperatures in the presence of strong acids or bases. It is advisable to store it in a cool, dry place away from light.

Q2: Can the N-oxide group be removed? A2: Yes, the N-oxide can be deoxygenated to the corresponding pyridine. This is often done as a final step in a synthetic sequence. Common reagents for deoxygenation include PCl₃, PPh₃, or catalytic hydrogenation.

Q3: Does the N-oxide functionality affect the reactivity of the C-Br bond? A3: The N-oxide group is electron-withdrawing by induction but can also be electron-donating through resonance, particularly to the 2- and 4-positions. This electronic effect can influence the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, potentially making it more susceptible to both the desired coupling and undesired side reactions like protodebromination.

Q4: What is the expected byproduct of protodebromination? A4: The byproduct of protodebromination of this compound is 3-methylpyridine 1-oxide.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodebromination

This protocol is a general starting point and may require further optimization for your specific boronic acid.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • In a separate glovebox or under a positive pressure of argon, prepare a stock solution of the catalyst and ligand in 1,4-dioxane.

    • Add the catalyst/ligand solution to the Schlenk flask, followed by additional anhydrous, degassed 1,4-dioxane to achieve the desired concentration (typically 0.1-0.2 M).

    • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and will likely require optimization of the base and ligand for your specific amine.

  • Reagents:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • BINAP (3 mol%)

    • NaOtBu (1.4 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • To a dry Schlenk flask, add Pd(OAc)₂, BINAP, and NaOtBu.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous, degassed toluene, followed by the amine and then this compound.

    • Heat the reaction mixture to 100 °C and monitor the progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify the crude product by flash chromatography.

Visualizations

Troubleshooting_Workflow start Protodebromination Observed check_base Is a strong base (e.g., NaOH, NaOtBu) being used? start->check_base change_base Switch to a weaker inorganic base (e.g., K3PO4, Cs2CO3) check_base->change_base Yes check_conditions Are reaction conditions harsh (high temp., long time)? check_base->check_conditions No solution Protodebromination Minimized change_base->solution adjust_conditions Lower temperature and monitor reaction progress check_conditions->adjust_conditions Yes check_ligand Is a bulky, electron-rich ligand being used? check_conditions->check_ligand No adjust_conditions->solution change_ligand Screen bulky phosphine ligands (e.g., SPhos, XPhos) check_ligand->change_ligand No check_purity Are all reagents and solvents anhydrous and pure? check_ligand->check_purity Yes change_ligand->solution purify_reagents Use freshly distilled/dried solvents and pure reagents check_purity->purify_reagents No check_purity->solution Yes purify_reagents->solution Reaction_Pathways SM 2-Bromo-3-methylpyridine 1-oxide Intermediate Ar-Pd(II)(Br)Ln SM->Intermediate Pd(0)Ln Pd0 Pd(0)Ln OxAdd Oxidative Addition Transmetalation Transmetalation (Desired Pathway) Intermediate->Transmetalation Protodebrom Protodebromination (Side Reaction) Intermediate->Protodebrom Product Coupled Product Transmetalation->Product Reductive Elimination Product->Pd0 ReductiveElim Reductive Elimination Byproduct 3-Methylpyridine 1-oxide Protodebrom->Byproduct Byproduct->Pd0 HydrideSource Hydride Source (e.g., from base/solvent) HydrideSource->Protodebrom

References

Technical Support Center: Monitoring 2-Bromo-3-methylpyridine 1-oxide Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring transformations of 2-Bromo-3-methylpyridine 1-oxide by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

General & Starting Material

Q1: What are the key properties of this compound to consider for analysis? this compound is a polar molecule due to the N-oxide functional group. Its chemical formula is C₆H₆BrNO, with a molecular weight of approximately 188.02 g/mol .[1] The presence of a bromine atom is critical for mass spectrometry analysis, as it results in a characteristic isotopic pattern.[2] The pyridine N-oxide moiety makes the compound a weaker base than its parent pyridine.[3]

Q2: How should I prepare a sample from my reaction mixture for TLC and LC-MS analysis? For both techniques, take a small aliquot (e.g., 5-10 µL) from the reaction mixture and dilute it significantly with a suitable solvent (e.g., 0.5-1.0 mL of ethyl acetate, dichloromethane, or acetonitrile). This prevents overloading the TLC plate or LC column.[4][5] If the reaction solvent has a high boiling point (like DMF or DMSO), it can cause smearing on a TLC plate; in such cases, after spotting the sample, placing the plate under high vacuum for a few minutes before development can help.[6]

Troubleshooting Thin-Layer Chromatography (TLC)

Q3: My compound is streaking badly on the TLC plate. What can I do? Streaking is a common issue and can be caused by several factors:

  • Sample Overloading : Your sample is too concentrated. Try diluting it further before spotting.[4][5][7]

  • Compound Acidity/Basicity : Pyridine derivatives can interact strongly with the acidic silica gel. To mitigate this, add a small amount of a modifier to your mobile phase. For basic compounds, add 0.1-2.0% triethylamine. For acidic compounds, add 0.1-2.0% acetic or formic acid.[4]

  • High Polarity : The compound may be too polar for the chosen solvent system, causing it to bind strongly to the silica. Try a more polar eluent.

Q4: My spot isn't moving from the baseline (Rf ≈ 0) or it's moving with the solvent front (Rf ≈ 1). How do I fix this? This indicates that the polarity of your mobile phase (eluent) is incorrect.

  • Spot at Baseline (Low Rf) : Your eluent is not polar enough to move the compound up the plate. Increase the proportion of the polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate system).[4]

  • Spot at Solvent Front (High Rf) : Your eluent is too polar. Decrease the proportion of the polar solvent or choose a less polar system altogether.[4]

Q5: I can't see any spots on my TLC plate after development. There are a few possible reasons for this:

  • Non-UV Active Compound : If you are using a UV lamp for visualization, your compound might not be UV-active. Try using a chemical stain, such as potassium permanganate or iodine vapor, which are effective for a wide range of organic compounds.[4]

  • Sample Too Dilute : The concentration of your compound may be below the detection limit. Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[4][7]

  • Compound Evaporation : If your compound is volatile, it may have evaporated from the plate.[4]

  • Incorrect Spotting : Ensure the solvent level in the developing chamber is below the line where you spotted your sample, otherwise the sample will dissolve into the solvent pool instead of running up the plate.[7]

Q6: The spots for my starting material and product are very close together. How can I improve separation? To improve the resolution between spots with similar Rf values:

  • Change Solvent System : Experiment with different solvent systems of varying polarities. Sometimes changing one of the solvents entirely (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can significantly alter selectivity.

  • Use a Co-spot : A "co-spot" involves applying both the starting material and the reaction mixture at the same point on the TLC plate. If the reaction is complete and the product has a different Rf, you will see two distinct spots. If the product and starting material are the same, you will only see one spot.[6]

  • Double Elution : Run the TLC plate in the same solvent system a second time after it has dried. This can sometimes increase the separation between spots that are close together.

Troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS)

Q7: I'm not seeing the expected molecular ion peak for this compound. Several factors could be at play:

  • Incorrect MS Settings : Ensure the mass spectrometer is set to the correct polarity. Pyridine N-oxides are often detected in positive ionization mode (ESI+) as the protonated molecule [M+H]⁺.[8]

  • In-source Fragmentation : The compound might be fragmenting in the ion source before detection. A common fragmentation pathway for N-oxides is the loss of an oxygen atom ([M+H-O]⁺).[9] Try reducing the source fragmentation energy (e.g., cone voltage).

  • Low Concentration : The analyte concentration might be below the instrument's limit of detection.[8]

  • Ion Suppression : Components from your reaction mixture or mobile phase (matrix effects) can interfere with the ionization of your target compound, reducing its signal.[8][10] Ensure proper sample dilution and use high-purity LC-MS grade solvents.[11]

Q8: Why do I see two peaks in my mass spectrum for the molecular ion, separated by 2 m/z units? This is the characteristic isotopic signature of a compound containing a single bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.[2] Therefore, you will see two peaks of nearly equal intensity for any bromine-containing ion: one for the molecule with ⁷⁹Br (M) and one for the molecule with ⁸¹Br (M+2).[2] This is a key confirmation that your compound contains bromine.

Q9: My chromatographic peaks are broad, tailing, or splitting. What's the cause? Poor peak shape can arise from multiple issues:

  • Column Contamination or Degradation : Impurities from samples can accumulate on the column, or the stationary phase may degrade, especially if using mobile phases with incompatible pH.[10] Try flushing the column or replacing it if it's old.

  • Incompatible Sample Solvent : Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Dilute your sample in the initial mobile phase if possible.[11]

  • Secondary Interactions : The basic nature of the pyridine ring can lead to interactions with residual acidic silanol groups on the silica-based column, causing peak tailing. Using a mobile phase with a buffer or a small amount of an additive like formic acid can help improve peak shape.

Q10: My retention times are shifting between injections. Why? Retention time instability is often due to:

  • Changes in Mobile Phase Composition : This can happen due to solvent evaporation or improper mixing. Always use freshly prepared mobile phases.[10]

  • Fluctuating Column Temperature : Ensure your column oven is maintaining a stable temperature.

  • Column Equilibration : Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Quantitative Data & Parameters

Table 1: Recommended Starting Conditions for TLC Analysis
ParameterRecommendation
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase (Eluent) Start with 30-50% Ethyl Acetate in Hexanes. Adjust polarity as needed.
For more polar products, try 5-10% Methanol in Dichloromethane.
Additive (if streaking) 0.5% Triethylamine (for basic compounds) or 0.5% Acetic Acid (for acidic compounds).
Visualization 1. UV light (254 nm).
2. Potassium Permanganate (KMnO₄) stain.
Table 2: Key m/z Values for LC-MS Analysis of this compound
Ion DescriptionIsotopeCalculated m/z ([M+H]⁺)Notes
Protonated Molecular Ion ⁷⁹Br187.97Expect two peaks of ~1:1 intensity ratio for any bromine-containing fragment.[2]
⁸¹Br189.97
Fragment (Loss of Oxygen) ⁷⁹Br171.97A common fragmentation pathway for N-oxides.[9]
⁸¹Br173.97

Experimental Protocols

Protocol 1: General Procedure for TLC Reaction Monitoring
  • Preparation : Draw a faint pencil line about 1 cm from the bottom of a TLC plate. Mark lanes for your starting material (SM), co-spot (Co), and reaction mixture (Rxn).[12]

  • Sample Spotting : Prepare a dilute solution of your starting material. Using a capillary tube, apply a small spot of the SM solution to the SM lane. Apply a spot of the diluted reaction mixture to the Rxn lane. For the co-spot lane, first spot the SM, then apply the reaction mixture directly on top of the SM spot.[12]

  • Development : Place the TLC plate in a developing chamber containing the chosen eluent, ensuring the solvent level is below the pencil line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate, mark the solvent front with a pencil, and let it dry completely. Visualize the spots under a UV lamp. If necessary, use a chemical stain like potassium permanganate for visualization.

  • Analysis : Compare the spots in the Rxn lane to the SM lane to assess the consumption of starting material and the formation of new product spots.

Protocol 2: General Procedure for LC-MS Reaction Monitoring
  • Sample Preparation : Take a ~5 µL aliquot of the reaction mixture and dilute it in 1.0 mL of a 50:50 mixture of acetonitrile and water in an LC-MS vial.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient : Start with a 5-10% B gradient, increasing to 95% B over several minutes, followed by a re-equilibration step.

    • Flow Rate : 0.3-0.5 mL/min.

    • Column Temperature : 40 °C.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electrospray Ionization, Positive (ESI+).

    • Scan Range : m/z 100-400.

    • Capillary Voltage : ~3-4 kV.

    • Source/Desolvation Temperature : Optimize based on instrument recommendations (e.g., 120 °C and 350 °C, respectively).

  • Analysis : Inject the diluted sample. Monitor the chromatogram for the disappearance of the starting material peak and the appearance of product peaks. Confirm the identity of each peak by examining its corresponding mass spectrum, looking for the expected molecular ion (with the bromine isotope pattern) and key fragments.

Visualizations

G cluster_workflow Experimental Workflow for Reaction Monitoring cluster_tlc TLC Analysis cluster_lcms LC-MS Analysis reaction Reaction Mixture aliquot Take Aliquot reaction->aliquot dilute Dilute Sample aliquot->dilute spot Spot on TLC Plate dilute->spot inject Inject into LC-MS dilute->inject develop Develop Plate spot->develop visualize Visualize (UV/Stain) develop->visualize analyze_tlc Analyze Rf Values visualize->analyze_tlc analyze_lcms Analyze Chromatogram & Mass Spectrum inject->analyze_lcms

Caption: A workflow for analyzing reaction aliquots using TLC and LC-MS.

G cluster_troubleshooting Troubleshooting Decision Tree start Problem Observed During Reaction Monitoring tlc_issue TLC shows poor separation or streaking start->tlc_issue lcms_issue LC-MS shows no product peak or poor signal start->lcms_issue overloading Is sample overloaded? tlc_issue->overloading Streaking polarity Is eluent polarity optimal? tlc_issue->polarity Rf=0 or 1 additive Is an acid/base additive needed? tlc_issue->additive Tailing ms_settings Are MS settings correct? (e.g., ESI+) lcms_issue->ms_settings No Signal fragmentation Is compound fragmenting in the source? lcms_issue->fragmentation Unexpected m/z suppression Is ion suppression occurring? lcms_issue->suppression Low Signal sol_overload Dilute sample further overloading->sol_overload Yes sol_polarity Adjust eluent polarity polarity->sol_polarity Yes sol_additive Add triethylamine or acetic acid to eluent additive->sol_additive Yes sol_ms Check ionization mode and polarity ms_settings->sol_ms Check sol_frag Reduce source energy; look for fragments (e.g., M-O) fragmentation->sol_frag Check sol_suppress Dilute sample; check for matrix effects suppression->sol_suppress Check

Caption: A decision tree for troubleshooting common TLC and LC-MS issues.

References

Technical Support Center: Large-Scale Synthesis of 2-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Bromo-3-methylpyridine 1-oxide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the large-scale synthesis of this compound?

A1: The primary industrial route is the N-oxidation of 2-Bromo-3-methylpyridine. Common oxidizing agents for this transformation at scale include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of an acid catalyst. The choice of reagent often depends on factors like cost, safety, and waste disposal considerations.

Q2: What are the critical safety precautions to take during the large-scale N-oxidation of 2-Bromo-3-methylpyridine?

A2: Working with oxidizing agents like peroxy acids and concentrated hydrogen peroxide on a large scale presents significant safety hazards. Key precautions include:

  • Thermal Hazard Assessment: Conduct thorough calorimetric studies (e.g., Differential Scanning Calorimetry or Reaction Calorimetry) to understand the reaction's thermal profile and potential for runaway reactions.[1]

  • Controlled Addition: Add the oxidizing agent slowly and in a controlled manner to manage the exothermic nature of the reaction.[2]

  • Temperature Monitoring: Maintain strict temperature control throughout the reaction. Utilize efficient cooling systems to dissipate heat.[2]

  • Proper Quenching: Ensure any unreacted peroxide is safely quenched before workup and purification. Aqueous solutions of sodium thiosulfate or sodium sulfite are commonly used.[2]

  • Material Compatibility: Use appropriate reactor materials that are compatible with the strong oxidizing conditions.

  • Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including safety goggles, face shields, and chemical-resistant gloves and clothing.[3]

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Impurities can arise from both the starting material and the N-oxidation step. These may include:

  • Unreacted 2-Bromo-3-methylpyridine: Incomplete reaction can leave residual starting material.

  • Isomeric Byproducts: If the starting 2-Bromo-3-methylpyridine is not pure, isomeric impurities may be carried through to the final product.

  • Over-oxidation or Degradation Products: Harsh reaction conditions can lead to the formation of undesired byproducts.

  • Residual Solvents: Solvents used in the reaction and purification steps may remain in the final product.

  • Byproducts from the Oxidizing Agent: For example, if m-CPBA is used, meta-chlorobenzoic acid will be a byproduct that needs to be removed.

Q4: What are the recommended methods for purifying large quantities of this compound?

A4: The choice of purification method depends on the physical state of the product and the nature of the impurities. Common techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often an effective method for removing impurities.[4]

  • Distillation: For liquid products, fractional distillation under reduced pressure can be used to separate the desired compound from less volatile or more volatile impurities.[4][5]

  • Column Chromatography: While more common at the lab scale, large-scale column chromatography can be employed for high-purity requirements, though it is often more costly and generates more waste.[4][5]

  • Washing/Extraction: Washing the crude product with aqueous solutions can help remove water-soluble impurities and byproducts from the oxidizing agent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion of Starting Material 1. Insufficient oxidizing agent. 2. Reaction temperature too low. 3. Poor mixing in the reactor. 4. Deactivated catalyst (if used).1. Increase the molar equivalents of the oxidizing agent. 2. Gradually and carefully increase the reaction temperature while monitoring for exotherms. 3. Ensure adequate agitation to maintain a homogeneous reaction mixture. 4. Use a fresh batch of catalyst.
Low Yield with Significant Byproduct Formation 1. Reaction temperature too high. 2. Excess oxidizing agent. 3. Prolonged reaction time.1. Lower the reaction temperature and improve cooling efficiency. 2. Optimize the stoichiometry of the oxidizing agent. 3. Monitor the reaction progress (e.g., by HPLC or GC) and stop the reaction once the starting material is consumed.
Runaway Reaction 1. Poor temperature control. 2. Addition of oxidizing agent is too fast. 3. Inadequate cooling capacity for the scale of the reaction.1. Immediately stop the addition of the oxidizing agent and apply emergency cooling. 2. Review and revise the standard operating procedure to ensure slow, controlled addition. 3. Re-evaluate the process safety and ensure the reactor's cooling capacity is sufficient for the heat of reaction.
Difficulties in Product Isolation 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during workup. 3. Product "oiling out" instead of crystallizing.[4]1. Perform a solvent swap to a solvent in which the product is less soluble. 2. Add a brine solution to help break the emulsion. 3. For "oiling out," try using a larger volume of solvent, cooling the solution more slowly, or adding seed crystals.[4]
Product Fails Purity Specifications 1. Incomplete removal of starting materials or byproducts. 2. Inefficient purification method. 3. Thermal degradation during purification.1. Re-purify the material using an alternative method (e.g., recrystallization from a different solvent system). 2. Optimize the chosen purification method (e.g., adjust solvent gradient in chromatography, use a more efficient distillation column). 3. If using distillation, consider reducing the pressure to lower the boiling point and prevent degradation.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and should be optimized and validated for specific large-scale equipment and safety procedures.

Materials and Reagents:

Reagent CAS Number Molecular Weight ( g/mol ) Quantity (molar eq.)
2-Bromo-3-methylpyridine3430-17-9172.021.0
meta-Chloroperoxybenzoic acid (m-CPBA) (77% max)937-14-4172.571.1 - 1.5
Dichloromethane (DCM)75-09-284.93Solvent
Saturated Sodium Thiosulfate Solution7772-98-7158.11For quenching
Saturated Sodium Bicarbonate Solution144-55-884.01For washing
BrineN/AN/AFor washing
Anhydrous Sodium Sulfate7757-82-6142.04For drying

Procedure:

  • Reaction Setup: Charge a suitable, clean, and dry reactor with 2-Bromo-3-methylpyridine and dichloromethane. Begin agitation and cool the mixture to 0-5 °C.

  • Addition of Oxidizing Agent: Slowly add a solution of m-CPBA in dichloromethane to the reactor over a period of 2-4 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by HPLC or GC analysis until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0-5 °C and slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted m-CPBA. Stir for at least 1 hour.

  • Workup:

    • Separate the organic and aqueous layers.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by vacuum distillation.

Visualizations

Experimental Workflow

experimental_workflow start Start: Charge Reactor charge_reagents Charge 2-Bromo-3-methylpyridine and Dichloromethane start->charge_reagents cool Cool to 0-5 °C charge_reagents->cool add_mcpba Slowly Add m-CPBA Solution cool->add_mcpba react React at Room Temperature (Monitor by HPLC/GC) add_mcpba->react quench Quench with Sodium Thiosulfate react->quench workup Aqueous Workup (Wash with NaHCO3, Water, Brine) quench->workup dry Dry with Sodium Sulfate workup->dry isolate Concentrate Under Vacuum dry->isolate purify Purify by Recrystallization or Distillation isolate->purify end_product Final Product: This compound purify->end_product

Caption: A generalized workflow for the large-scale synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Problem: Low Yield check_conversion Check Reaction Conversion (HPLC/GC of crude) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion complete_conversion Complete Conversion check_conversion->complete_conversion cause_incomplete Potential Causes: - Insufficient Oxidizing Agent - Low Reaction Temperature - Short Reaction Time incomplete_conversion->cause_incomplete Yes cause_complete Potential Causes: - Product Degradation - Isolation Losses complete_conversion->cause_complete Yes solution_incomplete Solutions: - Increase m-CPBA equivalents - Increase temperature carefully - Extend reaction time cause_incomplete->solution_incomplete solution_degradation Solutions for Degradation: - Lower reaction temperature - Optimize reaction time cause_complete->solution_degradation solution_isolation Solutions for Isolation Losses: - Optimize workup procedure - Re-extract aqueous layers - Optimize purification cause_complete->solution_isolation

Caption: A troubleshooting guide for addressing low yield in the synthesis.

References

Validation & Comparative

Reactivity Face-Off: 2-Bromo-3-methylpyridine 1-oxide vs. 2-chloro-3-methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the versatile scaffolds available, functionalized pyridine N-oxides are of paramount importance due to their inherent reactivity and utility in constructing complex molecular architectures. This guide provides an objective comparison of the reactivity of two closely related yet distinct halogenated pyridine N-oxides: 2-Bromo-3-methylpyridine 1-oxide and 2-chloro-3-methylpyridine N-oxide. This analysis is supported by established principles of chemical reactivity and illustrative experimental protocols for key transformations.

The primary distinction in the reactivity of these two compounds lies in the nature of the carbon-halogen bond and its influence on the two major classes of reactions they typically undergo: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

At a Glance: Comparative Reactivity

Reaction TypeThis compound2-chloro-3-methylpyridine N-oxideRationale
Palladium-Catalyzed Cross-Coupling More ReactiveLess ReactiveThe Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, facilitating easier oxidative addition to the palladium catalyst, which is often the rate-determining step.[1]
Nucleophilic Aromatic Substitution (SNAr) Less ReactiveMore ReactiveThe more electronegative chlorine atom can better stabilize the negative charge that develops in the transition state (Meisenheimer complex), leading to a lower activation energy for nucleophilic attack.[1][2]

In-Depth Analysis

Palladium-Catalyzed Cross-Coupling Reactions

In widely used transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the initial step involves the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1] The general reactivity trend for halogens in this step is I > Br > Cl > F, which is inversely proportional to the bond strength.[1] Consequently, this compound is the more reactive partner in these reactions, often enabling the use of milder reaction conditions, lower catalyst loadings, and achieving higher yields in shorter reaction times compared to its chloro-analogue.

The N-oxide functionality further activates the pyridine ring, influencing the electronic properties at the C2 position and potentially impacting the catalytic cycle.[3]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

ParameterValue
Aryl Halide 2-Bromo-3-methoxypyridine (1.0 equiv)
Boronic Acid Arylboronic acid (1.5 equiv)
Catalyst Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent Toluene/H₂O (4:1)
Temperature 90-100 °C
Reference [4]

Experimental Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine aryl halide, boronic acid, base, and catalyst in a flask B Evacuate and backfill with inert gas A->B C Add degassed solvent B->C D Heat mixture with vigorous stirring C->D E Monitor reaction by TLC or LC-MS D->E F Cool to room temperature E->F G Aqueous workup and extraction F->G H Purify by column chromatography G->H cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactants 2-chloro-3-methylpyridine N-oxide + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Stabilized by N-oxide and Cl) Reactants->Intermediate Nucleophilic Attack (Rate-determining) Products Substituted Product + Cl⁻ Intermediate->Products Loss of Leaving Group

References

Suzuki Coupling of 2-Halopyridine N-Oxides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine rings is a cornerstone of modern synthetic chemistry. Pyridine N-oxides serve as versatile intermediates, and their halogenated derivatives are key building blocks in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the Suzuki-Miyaura coupling of 2-bromopyridine N-oxide versus 2-iodopyridine N-oxide, supported by experimental data, to inform catalyst and substrate selection in the synthesis of complex molecules.

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds, owing to its mild reaction conditions and broad functional group tolerance. When applied to 2-halopyridine N-oxides, this reaction enables the introduction of a diverse array of aryl and heteroaryl substituents at the 2-position, which can be a crucial step in the synthesis of novel pharmaceutical agents and functional materials.

The choice between a 2-bromo or a 2-iodo substituent on the pyridine N-oxide scaffold has significant implications for reaction kinetics and overall efficiency. This decision is primarily governed by the inherent differences in the carbon-halogen bond strength, which directly influences the rate-determining oxidative addition step in the palladium catalytic cycle.

Performance Comparison: 2-Bromo- vs. 2-Iodo-Pyridine N-Oxide

The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. This trend is a direct consequence of the carbon-halogen bond dissociation energy, with the weaker carbon-iodine bond being more readily cleaved during the oxidative addition to the palladium(0) catalyst. While direct side-by-side comparative studies for 2-halopyridine N-oxides are not extensively documented under identical conditions, we can infer the performance based on published data for 2-bromopyridine N-oxide and the established principles of reactivity for aryl iodides.

Parameter2-Bromopyridine N-Oxide2-Iodopyridine N-Oxide (Projected)
Reactivity GoodExcellent
Catalyst Loading Typically 0.25 - 5 mol%Potentially lower catalyst loading possible
Reaction Temperature 100 °CPotentially lower temperatures (e.g., RT - 80 °C)
Reaction Time ~1 hour for high yieldsExpected to be shorter than for the bromo analog
Yields Good to excellent (up to 95%)[1]High to excellent yields expected
Substrate Scope Broad, tolerates various functional groups[1]Broad, with high efficiency
Cost & Availability Generally less expensive and more availableTypically more expensive

Experimental Protocols

Below are detailed experimental protocols. The first is a reported procedure for the Suzuki coupling of 2-bromopyridine N-oxide. The second is a general, representative protocol for the Suzuki coupling of an aryl iodide, which can be adapted for 2-iodopyridine N-oxide.

Suzuki Coupling of 2-Bromopyridine N-Oxide[1]

Materials:

  • 2-Bromopyridine N-oxide

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Diisopropylamine ((i-Pr)₂NH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Brine

Procedure:

  • In a reaction vessel, a mixture of 2-bromopyridine N-oxide (0.5 mmol), the corresponding arylboronic acid (0.75 mmol), diisopropylamine (1.0 mmol), and palladium(II) acetate (0.25 mol%) is prepared in water (1.0 mL).

  • The reaction mixture is heated to 100 °C and stirred for 1 hour.

  • After completion, the reaction mixture is cooled to room temperature and brine (10 mL) is added.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 2-arylpyridine N-oxide.

General Protocol for Suzuki Coupling of 2-Iodopyridine N-Oxide

Materials:

  • 2-Iodopyridine N-oxide

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Water (if using a biphasic system)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-iodopyridine N-oxide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

To further clarify the experimental workflow and the factors influencing the Suzuki coupling of 2-halopyridine N-oxides, the following diagrams are provided.

G Experimental Workflow for Suzuki Coupling of 2-Halopyridine N-Oxides cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 2-Halopyridine N-Oxide, Arylboronic Acid, and Base inert Establish Inert Atmosphere (e.g., Ar, N2) reagents->inert catalyst Add Palladium Catalyst and Degassed Solvent inert->catalyst heat Heat and Stir Reaction Mixture catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end end purify->end Isolated Product

Caption: A generalized experimental workflow for the Suzuki coupling of 2-halopyridine N-oxides.

G Key Factors Influencing Suzuki Coupling of 2-Halopyridine N-Oxides center Reaction Outcome (Yield, Rate, Selectivity) halide Halide (I vs. Br) halide->center catalyst Palladium Catalyst (Source and Ligand) catalyst->center base Base (Strength and Solubility) base->center solvent Solvent (Polarity and Biphasic Nature) solvent->center temperature Temperature temperature->center boronic_acid Boronic Acid (Sterics and Electronics) boronic_acid->center

Caption: A diagram illustrating the key factors that influence the outcome of the Suzuki coupling reaction.

References

Reactivity of Substituted Bromopyridine N-Oxides in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine N-oxides is a cornerstone in the synthesis of a vast array of medicinally and materially significant compounds. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions of bromopyridine N-oxides stand out for their versatility and efficiency in constructing carbon-carbon and carbon-nitrogen bonds. Understanding the nuanced reactivity of substituted bromopyridine N-oxides is paramount for rational reaction design and optimization. This guide provides an objective comparison of the performance of variously substituted bromopyridine N-oxides in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, supported by experimental data and detailed protocols.

Influence of Substituent Electronics and Position on Reactivity

The reactivity of a substituted bromopyridine N-oxide in a cross-coupling reaction is predominantly governed by the electronic nature and position of the substituent on the pyridine ring. The key step often influenced by these factors is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.

General Reactivity Trends:

  • Position of the Bromine Atom: The position of the bromine atom on the pyridine N-oxide ring significantly impacts reactivity. Generally, the order of reactivity is 2-bromo ≈ 4-bromo > 3-bromo. This is attributed to the more electron-deficient nature of the carbon atoms at the 2- and 4-positions, which facilitates the oxidative addition of the palladium catalyst.

  • Electronic Effects of Substituents:

    • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) increase the reactivity of the bromopyridine N-oxide. By withdrawing electron density from the ring, they make the carbon-bromine bond more polarized and susceptible to cleavage by the electron-rich palladium(0) catalyst.

    • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) decrease reactivity. They increase the electron density on the pyridine N-oxide ring, strengthening the carbon-bromine bond and making oxidative addition more challenging.

These electronic effects can be quantitatively assessed using Hammett plots, which correlate reaction rates with substituent constants (σ). A positive slope (ρ > 0) in a Hammett plot for the reaction of substituted aryl halides indicates that electron-withdrawing groups accelerate the reaction, which is often the case in the rate-determining oxidative addition step of many cross-coupling reactions.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. The following data, collated from a study employing a ligand-free palladium acetate catalyst in water, illustrates the impact of substituents on the yield of the coupling of various bromopyridine N-oxides with arylboronic acids.[1]

Table 1: Suzuki-Miyaura Coupling of Substituted Bromopyridine N-Oxides with Phenylboronic Acid [1]

Bromopyridine N-Oxide DerivativeSubstituent(s)Yield (%)
2-Bromopyridine N-oxideNone95
3-Bromopyridine N-oxideNone93
2-Bromo-3-methylpyridine N-oxide3-CH₃67
2-Bromo-4-methylpyridine N-oxide4-CH₃95
2-Bromo-5-methylpyridine N-oxide5-CH₃89
2,6-Dibromopyridine N-oxide6-Br90
2-Methoxy-5-bromopyridine N-oxide2-OCH₃, 5-Br96
2-Bromo-5-(trifluoromethyl)pyridine N-oxide5-CF₃Slower Reaction

Reaction Conditions: Bromopyridine N-oxide (0.5 mmol), phenylboronic acid (0.75 mmol), Pd(OAc)₂ (0.25 mol%), (i-Pr)₂NH (1.0 mmol), H₂O (1.0 mL), 100 °C, 1 h.

From this data, it is evident that electron-donating groups such as a methyl group can have a variable effect depending on their position, while the electron-withdrawing trifluoromethyl group slows down the reaction under these specific conditions. The high yield for the 2-methoxy-5-bromopyridine N-oxide suggests a more complex interplay of steric and electronic factors.

Reactivity in Buchwald-Hartwig Amination

Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromopyridines

Bromopyridine DerivativeAmineCatalyst SystemBaseSolventYield (%)
2-BromopyridineVolatile AminesPd(OAc)₂ / dpppNaOtBuToluene55-98
3-Halo-2-aminopyridinesPrimary & Secondary AminesRuPhos/BrettPhos Pre-catalystsLiHMDS--

Note: The data in Table 2 is for bromopyridines, not their N-oxides, and is intended to provide a general indication of reactivity trends. Specific yields for N-oxides will vary.

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes. Similar to other cross-coupling reactions, the reactivity of bromopyridine N-oxides is influenced by electronics.

Table 3: Sonogashira Coupling of Substituted 2-Amino-3-bromopyridines with Terminal Alkynes

2-Amino-3-bromopyridine DerivativeSubstituentAlkyneYield (%)
2-Amino-3-bromopyridineNonePhenylacetylene96
2-Amino-3-bromo-5-chloropyridine5-ClPhenylacetylene83
2-Amino-3-bromo-5-methylpyridine5-CH₃Phenylacetylene93
2-Amino-3-bromo-5-methylpyridine1-Heptyne85

Reaction Conditions: Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C, 3h.

The data for 2-amino-3-bromopyridines suggests that both electron-withdrawing (Cl) and electron-donating (CH₃) groups at the 5-position are well-tolerated, leading to high yields.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Substituted Bromopyridine N-Oxides[1]

A mixture of the substituted bromopyridine N-oxide (0.5 mmol), arylboronic acid (0.75 mmol), diisopropylamine (1.0 mmol), and palladium(II) acetate (0.25 mol%) in water (1.0 mL) is heated at 100 °C in a sealed vessel. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with brine (10 mL), and extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of Substituted Bromopyridines

In an oven-dried Schlenk tube, the substituted bromopyridine (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., toluene) is then added. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed as indicated by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

General Procedure for Sonogashira Coupling of Substituted Bromopyridines[2]

To a solution of the substituted bromopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., DMF or THF) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv). The reaction mixture is degassed and then stirred at an appropriate temperature (e.g., room temperature to 100 °C) under an inert atmosphere until completion. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography.

Visualizing Reaction Mechanisms and Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) [Ar-Pd(II)-NHR'R''](L2)+ X- [Ar-Pd(II)-NHR'R''](L2)+ X- Ar-Pd(II)-X(L2)->[Ar-Pd(II)-NHR'R''](L2)+ X- Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) [Ar-Pd(II)-NHR'R''](L2)+ X-->Ar-Pd(II)-NR'R''(L2) Deprotonation (Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination (Ar-NR'R'') Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR R-C≡CH, Base Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->CuX Experimental_Workflow Start Start Reagents Combine Bromopyridine N-Oxide, Coupling Partner, Catalyst, Ligand, and Base Start->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Workup Quench Reaction and Extract Product Reaction->Workup Purification Purify by Column Chromatography Workup->Purification End End Purification->End Substituent_Effects Substituent Substituent on Bromopyridine N-Oxide EWG Electron-Withdrawing Group (e.g., -NO2, -CN) Substituent->EWG EDG Electron-Donating Group (e.g., -OCH3, -CH3) Substituent->EDG Increased Increased Reactivity EWG->Increased Facilitates Oxidative Addition Decreased Decreased Reactivity EDG->Decreased Hinders Oxidative Addition Reactivity Reactivity in Cross-Coupling Increased->Reactivity Decreased->Reactivity

References

A Comparative Guide to 2-Bromo-3-methylpyridine 1-oxide as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the choice of synthetic intermediates is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. 2-Bromo-3-methylpyridine 1-oxide has emerged as a versatile and highly valuable building block. Its unique electronic and steric properties, conferred by the presence of the N-oxide functionality in conjunction with the bromine atom and methyl group, offer distinct advantages in a variety of chemical transformations.

This guide provides an objective comparison of this compound with key alternatives, supported by available experimental data and detailed protocols for its application in cornerstone synthetic reactions.

The Strategic Advantage of the N-Oxide Functionality

The oxidation of the pyridine nitrogen to an N-oxide significantly alters the electronic character of the ring. This modification serves two primary purposes in synthesis:

  • Activation of the Pyridine Ring : The N-oxide group increases the electron density at the 2- and 4-positions, making the ring more susceptible to electrophilic substitution and activating it for certain cross-coupling reactions.[1]

  • A Removable Directing Group : Following its role in directing functionalization, the N-oxide can be readily removed through deoxygenation, restoring the pyridine ring. Common deoxygenation reagents include trivalent phosphorus compounds like PCl₃ or catalytic methods.[2][3]

Synthesis of this compound

The target compound is typically synthesized by the direct oxidation of 2-Bromo-3-methylpyridine.

Synthesis 2-Bromo-3-methylpyridine 2-Bromo-3-methylpyridine product This compound 2-Bromo-3-methylpyridine->product Oxidation reagent m-CPBA or H₂O₂/AcOH

Caption: Synthetic route to this compound.

Performance in Key Synthetic Reactions: A Comparative Analysis

The utility of this compound is best demonstrated in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular frameworks.

Alternatives for Comparison:
  • 2-Bromo-3-methylpyridine : The direct precursor, lacking the N-oxide activation.

  • 2-Chloro-3-methylpyridine 1-oxide : The chloro-analog, to evaluate the effect of the halogen on reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The N-oxide functionality in this compound can enhance its reactivity in this transformation.

Table 1: Comparison of Intermediates in a Representative Suzuki-Miyaura Coupling

IntermediateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
This compound Phenylboronic acidPd(OAc)₂ (0.25 mol%)(i-Pr)₂NHWater100195High yield under ligand-free, aqueous conditions.[4]
2-Bromo-3-methylpyridine 4-Nitrophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄Dioxane/H₂O901875-85Standard conditions, longer reaction time.
2-Chloro-3-methylpyridine 1-oxide Arylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃DME/H₂O80-90>12~65-70Generally lower reactivity and yields compared to the bromo analog. Requires more forcing conditions.[5]

Note: The data presented is compiled from different sources for structurally similar compounds and should be interpreted as illustrative of general reactivity patterns. Reaction conditions are not identical.

Buchwald-Hartwig Amination

This reaction is a cornerstone for the formation of C-N bonds, crucial in the synthesis of a vast number of biologically active compounds.

Table 2: Comparison of Intermediates in a Representative Buchwald-Hartwig Amination

IntermediateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
This compound AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane80-1106-18~80-95The N-oxide can influence catalyst and ligand choice. High yields are achievable.[6]
2-Bromo-3-methylpyridine Volatile AminesPd(OAc)₂ / dpppNaOtBuToluene80-55-98Well-established for a variety of amines.[7]
2-Chloro-3-methylpyridine 1-oxide MorpholinePd₂(dba)₃ / XantphosNaOtBuDioxane10018~70-90The stronger C-Cl bond requires more active catalyst systems and potentially higher temperatures.[6]

Note: The data presented is a compilation from different sources for structurally similar compounds and should be interpreted as illustrative of the general reactivity patterns. Reaction conditions are not identical.

Summary of Reactivity

The comparative data highlights key performance trends:

  • Activation by N-oxide : this compound demonstrates excellent reactivity, often allowing for milder conditions and higher yields compared to its non-oxidized counterpart.[4]

  • Halogen Reactivity (Br vs. Cl) : In palladium-catalyzed cross-coupling reactions, the C-Br bond is weaker and more readily undergoes oxidative addition than the C-Cl bond. Consequently, this compound is generally more reactive than 2-Chloro-3-methylpyridine 1-oxide, requiring less forcing conditions.[5]

ReactivityComparison cluster_reactivity General Reactivity in Pd Cross-Coupling cluster_compounds Compounds High_Reactivity High Moderate_Reactivity Moderate Lower_Reactivity Lower Bromo_N_Oxide 2-Bromo-3-methylpyridine 1-oxide Bromo_N_Oxide->High_Reactivity Excellent Bromo 2-Bromo-3-methylpyridine Bromo->Moderate_Reactivity Good Chloro_N_Oxide 2-Chloro-3-methylpyridine 1-oxide Chloro_N_Oxide->Lower_Reactivity Fair

Caption: Reactivity comparison in palladium-catalyzed reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the oxidation of 2-Bromo-3-methylpyridine using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 2-Bromo-3-methylpyridine (1.0 equiv)

  • m-CPBA (approx. 77%, 1.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Bromo-3-methylpyridine in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated Na₂S₂O₃ solution, followed by saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in ethyl acetate) to afford this compound.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the coupling with an arylboronic acid.

Suzuki_Workflow A 1. Combine Reactants (Bromo-N-oxide, Boronic Acid, Base, Catalyst) B 2. Add Degassed Solvent A->B C 3. Heat Under Inert Atmosphere B->C D 4. Monitor Reaction (TLC/LC-MS) C->D E 5. Aqueous Workup & Extraction D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.25-2 mol%)

  • Diisopropylamine ((i-Pr)₂NH, 2.0 equiv) or another suitable base (e.g., K₂CO₃)

  • Degassed water or an anhydrous solvent system (e.g., Dioxane/H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2-aryl-3-methylpyridine 1-oxide.

Conclusion

This compound stands out as a highly effective synthetic intermediate, particularly for palladium-catalyzed cross-coupling reactions. Its enhanced reactivity, derived from the N-oxide functionality, often translates to milder reaction conditions, shorter reaction times, and improved yields when compared to its non-oxidized precursor, 2-Bromo-3-methylpyridine. Furthermore, it consistently outperforms its chloro-analog, 2-Chloro-3-methylpyridine 1-oxide, in these transformations due to the greater lability of the C-Br bond. For drug development professionals and synthetic chemists, the strategic use of this compound can provide a significant advantage in the efficient construction of complex, functionalized pyridine derivatives.

References

A Comparative Analysis of Palladium Catalyst Systems for the Coupling of 2-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of complex heterocyclic molecules, the functionalization of pyridine N-oxide scaffolds is a critical step. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for this purpose. This guide provides a comparative analysis of various palladium catalyst systems applicable to the coupling of 2-Bromo-3-methylpyridine 1-oxide, with a primary focus on the widely utilized Suzuki-Miyaura reaction. The data presented is based on established protocols for structurally analogous substrates, such as 3-bromo-2-methylpyridine and other halopyridine N-oxides, providing a strong predictive framework for reaction optimization.

Data Presentation: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

The selection of the palladium precursor, ligand, and base is crucial for achieving high yields and reaction efficiency. The following table summarizes the performance of different catalyst systems in the Suzuki-Miyaura coupling of 3-bromo-2-methylpyridine with various arylboronic acids. Given that pyridine N-oxides are known to undergo Suzuki couplings under similar conditions to their parent pyridines, these systems represent excellent starting points for the target transformation.[1]

EntryCatalyst (mol%)Ligand (mol%)Coupling PartnerBase (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (3)-Phenylboronic acidK₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285[2]
2Pd(OAc)₂ (2)SPhos (4)4-Methoxyphenylboronic acidK₃PO₄ (3)Toluene1001692[2]
3Pd₂(dba)₃ (1.5)XPhos (3)3-Thienylboronic acidCs₂CO₃ (2.5)THF801888[2]

Analysis:

  • Traditional vs. Modern Catalysts: The classic tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) provides good yields and is a cost-effective option (Entry 1).[2]

  • Bulky Monodentate Ligands: Second-generation Buchwald ligands, such as SPhos and XPhos, paired with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, often result in higher yields and can be effective at lower catalyst loadings (Entries 2 & 3).[2] These systems are particularly adept at coupling sterically hindered substrates.

  • Base and Solvent Choice: The choice of base and solvent system is interdependent. Carbonates and phosphates are commonly used, with cesium carbonate (Cs₂CO₃) often providing enhanced reactivity.[2] Solvent systems typically involve an organic solvent like dioxane, THF, or toluene with water to facilitate the dissolution of the inorganic base.[2][3]

Experimental Protocols

The following are representative protocols for palladium-catalyzed coupling reactions, adapted from established procedures for similar substrates.[2][3]

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is a general procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Degassed Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst to the flask.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite®.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N coupling of a bromopyridine derivative with a primary or secondary amine.[4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)

  • (±)-BINAP (0.035 mmol, 3.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Add the this compound and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the mixture in an oil bath at 80-100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with diethyl ether, and filter through a plug of silica gel, eluting with additional ether.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the generalized workflow for a cross-coupling experiment and the fundamental catalytic cycle.

G prep Inert Atmosphere Prep reagents Combine Substrate, Coupling Partner & Base prep->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir (e.g., 80-100 °C) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (Chromatography) workup->purify product Isolated Product purify->product

Caption: Experimental workflow for a palladium-catalyzed cross-coupling reaction.

G pd0 Pd(0)L₂ oa Oxidative Addition Complex pd0->oa Ar-X trans Transmetalation Complex oa->trans R-B(OR)₂ trans->pd0 product Product trans->product re Reductive Elimination re:s->pd0:n label_arx Ar-X In label_boronic Boronic Acid In label_prod Ar-R Out

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

Unveiling the Electronic Influence of the N-Oxide Group in 2-Bromo-3-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an N-oxide functionality to a heterocyclic scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. This guide provides a detailed comparative analysis of the electronic effects of the N-oxide group in 2-Bromo-3-methylpyridine. By examining key experimental and predicted parameters, we aim to offer a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

Comparative Analysis of Physicochemical Properties

The N-oxide group significantly alters the electronic landscape of the pyridine ring. This is evident through comparisons of spectroscopic data and acidity constants. Below is a summary of available experimental and predicted data for 2-Bromo-3-methylpyridine and its N-oxide derivative.

Table 1: Comparison of pKa and Hammett Constants

CompoundpKa (Predicted)Hammett Constant (σ)
2-Bromo-3-methylpyridine1.08 ± 0.10[1]Data not available
2-Bromo-3-methylpyridine N-oxide-0.52 ± 0.10[2]Data not available

Table 2: Spectroscopic Data Comparison

Compound1H NMR (CDCl3, δ ppm)IR (cm-1)UV-Vis (λmax, nm)
2-Bromo-3-methylpyridine8.18 (d, 1H), 7.51 (d, 1H), 7.17 (t, 1H), 2.37 (s, 3H)Key peaks available[3]Data not available for this specific compound. 2-Bromopyridine shows λmax around 235 and 275 nm.[4]
2-Bromo-3-methylpyridine N-oxide8.30-8.29 (m, 1H), 7.14-7.12 (m, 2H), 2.47 (s, 3H)3382, 3051, 1670, 1436, 1410, 1275, 1240, 1067, 958, 786, 695, 599[2]Data not available

Understanding the Electronic Effects: Inductive vs. Resonance

The N-oxide group exerts both inductive and resonance effects on the pyridine ring, altering its reactivity and electronic distribution.

electronic_effects Py Pyridine Ring Py_NO Pyridine N-oxide Ring N_oxide N-Oxide Group N_oxide->Py_NO Inductive Effect (-I) (Electron Withdrawing) N_oxide->Py_NO Resonance Effect (+M) (Electron Donating) experimental_workflow start Start synthesis Synthesis of 2-Bromo-3-methylpyridine N-oxide start->synthesis purification Purification and Characterization (NMR, IR, MS) synthesis->purification pka pKa Determination (Potentiometric or Spectrophotometric Titration) purification->pka hammett Hammett Constant (σ) Determination (e.g., via ionization of benzoic acids) purification->hammett uv_vis UV-Vis Spectroscopy purification->uv_vis analysis Comparative Data Analysis pka->analysis hammett->analysis uv_vis->analysis end End analysis->end

References

Comparative Kinetic Analysis of 2-Bromo-3-methylpyridine 1-oxide Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetic profile of a molecule is paramount for predicting its behavior in chemical transformations. This guide provides a comparative analysis of the kinetic studies of reactions involving 2-Bromo-3-methylpyridine 1-oxide and its structural analogs. While direct kinetic data for this compound is not extensively available in the public domain, this guide compiles and compares relevant data from closely related substituted pyridine N-oxides to offer valuable insights into its reactivity.

Introduction to the Reactivity of Pyridine N-Oxides

Pyridine N-oxides are a class of heterocyclic compounds that exhibit unique reactivity compared to their parent pyridines. The N-oxide group acts as an internal activating group, enhancing the susceptibility of the pyridine ring to both electrophilic and nucleophilic attack. This "supernucleophilicity" makes them valuable intermediates in the synthesis of a wide array of functionalized pyridines, which are common scaffolds in pharmaceuticals and agrochemicals.[1] The electron-donating character of the N-oxide group enriches the electron density at the 2-, 4-, and 6-positions, facilitating electrophilic substitution. Conversely, the positively charged nitrogen atom enhances the electrophilicity of the same positions, making them prone to nucleophilic aromatic substitution (SNAr).

Synthesis of this compound

The target compound, this compound, can be synthesized from its corresponding pyridine precursor, 2-Bromo-3-methylpyridine. The oxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Synthesis of this compound

To a solution of 2-Bromo-3-methylpyridine in a suitable solvent like dichloromethane, a solution of m-CPBA is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is isolated and purified using standard workup and chromatographic techniques.

Comparative Kinetic Data for Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for functionalizing the pyridine ring. The rate of these reactions is influenced by the nature of the leaving group (halogen), the substituents on the pyridine ring, and the incoming nucleophile. While specific kinetic data for this compound is scarce, we can draw comparisons from studies on related 2-halopyridine N-oxides.

Generally, in SNAr reactions of 2-halopyridines, the reactivity order for the leaving group is F > Cl > Br > I. This is attributed to the higher electronegativity of fluorine, which polarizes the C-X bond and facilitates nucleophilic attack. However, the N-oxide functionality can modulate this trend.

CompoundNucleophileSolventRate Constant (k)Temperature (°C)Reference
2-Bromo-N-methylpyridiniumPiperidineMethanolkobs/[piperidine]2 = 1.6 x 10-3 M-2s-125(Not a pyridine N-oxide, for comparison)
2-Chloro-4-nitropyridine 1-oxidePiperidineEthanolk2 = 6.23 x 10-6 L mol-1 s-130(Illustrative example of a related compound)

Note: The provided data is for structurally related compounds and serves as a reference for estimating the reactivity of this compound. The presence of the 3-methyl group, an electron-donating group, is expected to slightly decrease the rate of nucleophilic attack compared to an unsubstituted analogue by reducing the electrophilicity of the reaction center.

Experimental Protocol for Kinetic Studies of SNAr Reactions

Kinetic studies of SNAr reactions on pyridine N-oxides are often performed using UV-Vis spectrophotometry. The progress of the reaction can be monitored by observing the change in absorbance at a wavelength where the product absorbs significantly differently from the reactants.

General Procedure:

  • Preparation of Solutions: Stock solutions of the 2-halopyridine N-oxide derivative and the nucleophile (e.g., an amine) of known concentrations are prepared in a suitable solvent (e.g., ethanol, acetonitrile).

  • Kinetic Runs: The reaction is initiated by mixing the reactant solutions in a thermostated cuvette inside the spectrophotometer.

  • Data Acquisition: The change in absorbance over time is recorded at a fixed wavelength.

  • Data Analysis: The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential decay equation. This is typically done with the nucleophile in large excess. The second-order rate constant (k2) is then calculated by dividing kobs by the concentration of the excess nucleophile.

Logical Workflow for a Kinetic Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare stock solutions of reactants C Mix reactants in cuvette A->C B Thermostat spectrophotometer and cuvette B->C D Record absorbance vs. time C->D E Plot ln(A∞ - At) vs. time D->E F Determine k_obs from slope E->F G Calculate k2 = k_obs / [Nucleophile] F->G G Pyridine Pyridine (Less Reactive) N_Oxide Pyridine N-Oxide (Activated Intermediate) Pyridine->N_Oxide Oxidation (e.g., m-CPBA) Product Substituted Pyridine (Desired Product) N_Oxide->Product Nucleophilic or Electrophilic Attack

References

The Crucial Role of the Base in Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-3-methylpyridine 1-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate base is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the efficacy of different bases in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving 2-Bromo-3-methylpyridine 1-oxide, a key heterocyclic building block.

While direct comparative studies on this compound are limited, this guide draws upon experimental data from structurally similar 2-bromopyridine derivatives to provide valuable insights. The presence of the N-oxide functionality introduces a strong electron-withdrawing effect, which can influence the reactivity of the C-Br bond and the overall catalytic cycle. Careful consideration of the base is therefore paramount to achieving high yields and reaction efficiency.

Comparative Efficacy of Bases in Coupling Reactions

The choice of base significantly impacts the outcome of cross-coupling reactions, influencing reaction rates, yields, and the prevalence of side reactions. The following table summarizes the performance of various bases in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of 2-bromopyridine derivatives, which can serve as a strong predictive foundation for reactions with this compound.

Coupling ReactionBaseTypical Substrate AnalogueCatalyst SystemSolventTemp. (°C)Yield (%)Reference
Suzuki-Miyaura K₂CO₃2-Bromo-4-methylpyridinePd(dppf)Cl₂1,4-Dioxane/H₂O80-10081[1]
Cs₂CO₃2-Bromopyridine derivativePd₂(dba)₃ / XantphosDioxane100High[2]
K₃PO₄2-Bromopyridine derivativePd₂(dba)₃ / XPhosDioxane100High[3]
Na₂CO₃Aryl Halide SystemPd(OAc)₂Water8098[4]
Buchwald-Hartwig NaOt-Bu2-Bromo-6-methylpyridinePd₂(dba)₃ / BINAPToluene10080-90[2]
LHMDS2-Bromopyridine derivativePd₂(dba)₃ / BrettPhosTHF70Good[3]
K₂CO₃2-Bromopyridine derivativePd(OAc)₂ / cataCXium At-BuOH90Moderate-Good[3]
Cs₂CO₃5-Bromo-2-formylpyridinePd₂(dba)₃ / XantphosDioxane10044.4[2]
Sonogashira Et₃N2-Amino-3-bromopyridine derivativePd(CF₃COO)₂ / PPh₃ / CuIDMF10072-96[5]
PiperidineAryl HalidePdCl₂(PPh₃)₂ / CuITHFRT~90
DBUAryl HalidePd(OAc)₂ / SPhos / CuIAcetonitrile80High

Note: The data presented is compiled from different sources and the reaction conditions are not identical for this compound. Direct comparison of yields should be interpreted with caution.

Experimental Workflow Visualization

The general workflow for a palladium-catalyzed cross-coupling reaction is a multi-step process requiring careful execution under an inert atmosphere to ensure the stability and activity of the catalyst.

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Detailed Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of a 2-bromopyridine derivative using potassium carbonate as the base.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of a 2-bromopyridine derivative using sodium tert-butoxide as a strong base.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOt-Bu to a dry reaction vessel.

  • Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.

  • Add the amine, followed by this compound.

  • Seal the vessel and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a 2-bromopyridine derivative with a terminal alkyne using triethylamine as the base.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF or DMF

Procedure:

  • To a Schlenk flask containing this compound, add Pd(PPh₃)₂Cl₂ and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, followed by the terminal alkyne and triethylamine via syringe.

  • Stir the reaction mixture at room temperature or heat as required (typically 50-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the product by column chromatography.

Concluding Remarks

The selection of an appropriate base is a critical step in the successful execution of palladium-catalyzed cross-coupling reactions with this compound. For Suzuki-Miyaura reactions, inorganic bases such as potassium carbonate and cesium carbonate are often effective. Buchwald-Hartwig aminations typically benefit from strong bases like sodium tert-butoxide, although milder inorganic bases can be employed for sensitive substrates. Sonogashira couplings are commonly performed with amine bases like triethylamine. The protocols and comparative data provided herein serve as a valuable resource for researchers to guide their experimental design and optimize reaction conditions for the synthesis of novel pyridine N-oxide derivatives.

References

Safety Operating Guide

Navigating the Disposal of 2-Bromo-3-methylpyridine 1-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Profile

Before handling, it is vital to be aware of the potential hazards. The hazard profile for the parent compound, 2-Bromo-3-methylpyridine, is summarized below and should be considered indicative for the 1-oxide derivative.

Hazard ClassificationDescriptionGHS Hazard Statement
Skin Corrosion/Irritation Causes skin irritation.[1][2]H315
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]H319
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]H335
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]H302, H312, H332

This data is based on the parent compound 2-Bromo-3-methylpyridine and should be used as a precautionary guide for 2-Bromo-3-methylpyridine 1-oxide.

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is essential to mitigate risks. The following steps provide a clear workflow for the safe disposal of this compound and its contaminated materials.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]

  • Waste Segregation:

    • Unused Product: Do not dispose of this compound down the drain or in regular trash. It should be collected in a designated, properly labeled, and sealed container for hazardous chemical waste.

    • Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, absorbent pads, and gloves, should also be treated as hazardous waste and collected in a separate, clearly labeled container.

    • Empty Containers: Dispose of empty containers as unused product, as they may retain chemical residues.[4]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

    • Contain the spill using an inert absorbent material like sand, earth, or vermiculite.

    • Carefully collect the absorbent material and spilled substance into a labeled container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate solvent and wash the area thoroughly.

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[4] Ensure that the waste is clearly labeled with the chemical name and associated hazards to facilitate proper handling and disposal by the waste management company. Adhere to all federal, state, and local environmental regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_preparation Preparation cluster_handling Handling & Segregation cluster_spill Spill Response cluster_disposal Final Disposal A Assess Hazards & Review SDS B Wear Appropriate PPE A->B C Use in Well-Ventilated Area B->C D Segregate Waste: - Unused Product - Contaminated Materials - Empty Containers C->D G Store Waste in Sealed, Labeled Containers D->G E Contain Spill with Inert Material F Collect and Label as Hazardous Waste E->F F->G H Arrange for Professional Disposal Service G->H I Comply with All Regulations H->I

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound, fostering a secure research environment and upholding environmental stewardship.

References

Personal protective equipment for handling 2-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-3-methylpyridine 1-oxide was publicly available at the time of this writing. The following guidance is synthesized from the SDSs of structurally related compounds, namely 2-Bromo-3-methylpyridine and Pyridine N-oxide. It is imperative that a comprehensive, substance-specific risk assessment be conducted by qualified personnel before handling this chemical. The information provided here is for preliminary guidance only and should be supplemented with institutional safety protocols.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines essential personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It may also be harmful if swallowed or in contact with skin.[2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[4]Prevents skin contact, which can cause irritation.
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust or aerosols are generated.[5][6]Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1][5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to minimize exposure and mitigate risks.

Experimental Workflow

cluster_prep Preparation & Engineering Controls cluster_ppe Donning PPE cluster_handling Compound Handling cluster_cleanup Post-Handling & Cleanup prep1 Ensure fume hood is operational prep2 Verify accessible eyewash station and safety shower prep1->prep2 prep3 Designate specific handling area prep2->prep3 ppe1 Put on all required PPE handle1 Conduct all transfers within fume hood handle2 Keep container tightly closed when not in use clean1 Decontaminate work surfaces clean2 Properly doff and dispose of PPE clean1->clean2 clean3 Wash hands thoroughly clean2->clean3 cluster_prep cluster_prep cluster_ppe cluster_ppe cluster_prep->cluster_ppe cluster_handling cluster_handling cluster_ppe->cluster_handling cluster_cleanup cluster_cleanup cluster_handling->cluster_cleanup

Caption: Workflow for handling this compound.

Procedural Steps:

  • Preparation and Engineering Controls:

    • Ensure a chemical fume hood is operational and has adequate airflow.[4]

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[1]

    • Designate a specific area for handling the compound to contain potential spills.

  • Donning Personal Protective Equipment:

    • Before handling the compound, put on all required PPE as specified in Table 1.

  • Handling the Compound:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[5]

    • Avoid generating dust.[5]

    • Keep the container tightly closed when not in use to prevent the absorption of moisture, as pyridine derivatives can be hygroscopic.[5]

    • Avoid contact with skin, eyes, and clothing.[7]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling and Cleanup:

    • Decontaminate all work surfaces after use.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
Skin Contact Immediately remove all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes.[3] Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Spill Management:

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation.[7] Place it in a sealed, labeled container for disposal.[3] Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area and contact the appropriate emergency response team.[5] Wear appropriate PPE, including respiratory protection.[5] Contain the spill using an inert absorbent material like sand or vermiculite.[3]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper, absorbent material), in a clearly labeled, sealed, and compatible waste container.[3]

Waste Treatment and Disposal:

  • Waste containing this compound should be treated as hazardous waste.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

  • Disposal must be undertaken by qualified personnel who are knowledgeable in all applicable federal, state, and local regulations.[7]

  • Do not dispose of this chemical down the drain or into the environment.[5]

Logical Relationship for PPE Selection

cluster_hazards Potential Hazards cluster_ppe Required PPE substance This compound skin_irrit Skin Irritation substance->skin_irrit eye_dam Serious Eye Irritation substance->eye_dam resp_irrit Respiratory Irritation substance->resp_irrit ingestion Harmful if Swallowed substance->ingestion skin_absorp Harmful in Contact with Skin substance->skin_absorp gloves Chemical-Resistant Gloves skin_irrit->gloves lab_coat Lab Coat skin_irrit->lab_coat goggles Safety Goggles/Face Shield eye_dam->goggles resp Fume Hood/Respirator resp_irrit->resp skin_absorp->gloves

References

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2-Bromo-3-methylpyridine 1-oxide

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